molecular formula C6H6BrN3O B1267980 2-Bromoisonicotinohydrazide CAS No. 29849-15-8

2-Bromoisonicotinohydrazide

Cat. No.: B1267980
CAS No.: 29849-15-8
M. Wt: 216.04 g/mol
InChI Key: MVSAMJDHWXHUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Bromoisonicotinohydrazide (CAS 29849-15-8) is a brominated derivative of isonicotinic acid hydrazide (isoniazid). This compound serves as a versatile chemical reagent and a valuable synthetic intermediate in organic chemistry and drug discovery research . Research Applications and Value This compound is primarily used as a key precursor for the synthesis of more complex molecules. Its structure, featuring both a hydrazide group and a bromine atom on the pyridine ring, makes it a suitable building block for creating Schiff base ligands. These ligands are typically formed through condensation with aldehydes or ketones and are of significant interest in coordination chemistry for constructing metal complexes with potential biological activity . Researchers have explored similar isonicotinohydrazide derivatives for a range of potential biological activities, including anti-diabetic, antimicrobial, and anticancer properties, highlighting the research value of this chemical scaffold . Furthermore, such derivatives have been characterized using various techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, to understand their structural and electronic properties . Handling and Safety This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSAMJDHWXHUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332832
Record name 2-Bromoisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29849-15-8
Record name 2-Bromoisonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Bromoisonicotinohydrazide (CAS: 29849-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromoisonicotinohydrazide. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative incorporating a hydrazide functional group. This combination of a reactive bromine atom on the pyridine ring and a versatile hydrazide moiety makes it a valuable building block in organic synthesis.

General Information
PropertyValueReference
CAS Number 29849-15-8
Molecular Formula C₆H₆BrN₃O[1]
Molecular Weight 216.04 g/mol [1]
Synonyms 2-Bromo-4-pyridinecarbohydrazide, 2-Bromoisonicotinic acid hydrazide[2]
Physical Form Solid
Physicochemical Properties
PropertyValueNotes
Melting Point Data not availableA Safety Data Sheet indicates no available data.[3]
Solubility Data not available
Topological Polar Surface Area (TPSA) 68.01 ŲCalculated
logP 0.4476Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 1Calculated

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of a 2-bromoisonicotinic acid derivative with hydrazine.[4] The bromo-substituted pyridine ring offers a handle for various cross-coupling reactions, while the hydrazide group can participate in condensation and cyclization reactions.

Synthesis of the Precursor: 2-Bromoisonicotinic Acid

A common method for the synthesis of the precursor, 2-bromoisonicotinic acid, is through the electrophilic bromination of isonicotinic acid. A detailed protocol for a similar transformation on a related substrate is provided below as a reference.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid

This protocol describes the synthesis of a structurally related bromo-substituted isonicotinic acid and can be adapted for the synthesis of 2-bromoisonicotinic acid.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-bromoisonicotinic acid (or its corresponding ester) with hydrazine hydrate.

Hypothetical Experimental Workflow for Synthesis

Start 2-Isonicotinic Acid Step1 Bromination (e.g., NBS, Acetic Acid) Start->Step1 Intermediate 2-Bromoisonicotinic Acid Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final Final Product Purification->Final

Synthesis workflow for this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the bromine atom and the carbohydrazide group.

  • ¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the carbonyl carbon of the hydrazide will appear at the downfield end of the spectrum.

  • IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 isotopic peak with an intensity similar to the molecular ion peak is expected.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for various applications.

Medicinal Chemistry

The isonicotinohydrazide scaffold is a well-known pharmacophore, with isoniazid being a frontline drug for the treatment of tuberculosis. The introduction of a bromine atom at the 2-position provides a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for biological screening. Derivatives of hydrazones have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.

Hypothetical Workflow for Drug Discovery

Start This compound Reaction1 Condensation with Aldehydes/Ketones Start->Reaction1 Reaction2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction2 Library1 Hydrazone Derivatives Reaction1->Library1 Library2 Substituted Isonicotinohydrazides Reaction2->Library2 Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library1->Screening Library2->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Workflow for the development of drug candidates.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoisonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route, details expected characterization data, and presents a generalized workflow for the preliminary biological evaluation of such compounds.

Introduction

Isonicotinohydrazide and its derivatives are a well-established class of compounds in pharmaceutical research, with isoniazid being a cornerstone in the treatment of tuberculosis. The introduction of a bromine atom onto the pyridine ring at the 2-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a 2-bromoisonicotinic acid derivative. The most common precursor is the corresponding methyl or ethyl ester. The overall reaction scheme is presented below.

Reaction Scheme:

Experimental Protocol: Two-Step Synthesis

This protocol first describes the esterification of 2-bromoisonicotinic acid followed by hydrazinolysis.

Step 1: Synthesis of Methyl 2-bromoisonicotinate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Acid Catalyst Addition: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension at 0 °C (ice bath). Alternatively, a strong acid catalyst like concentrated sulfuric acid can be used.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoisonicotinate. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve methyl 2-bromoisonicotinate (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (3.0-5.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The expected data are summarized below.

Physical Properties
ParameterExpected Value
Molecular FormulaC₆H₆BrN₃O
Molecular Weight216.04 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting PointVariable, depending on purity
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
-NH₂~4.5-5.0Broad Singlet2H
Pyridine H-5~7.8-8.0Doublet1H
Pyridine H-3~8.1-8.3Doublet1H
Pyridine H-6~8.5-8.7Singlet1H
-CONH-~9.8-10.2Broad Singlet1H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

CarbonExpected Chemical Shift (ppm)
Pyridine C-3~122-125
Pyridine C-5~128-131
Pyridine C-2~140-143
Pyridine C-6~150-153
Pyridine C-4~158-161
Carbonyl C=O~165-168

IR (Infrared) Spectroscopy

  • Sample Preparation: KBr pellet

  • Expected Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H Stretching-NH₂ (asymmetric & symmetric)
3150-3250N-H Stretching-CONH-
3000-3100C-H StretchingAromatic C-H
1650-1680C=O StretchingAmide I band
1580-1610N-H Bending-NH₂
1540-1560C=C & C=N StretchingPyridine ring
1400-1450C-N Stretching

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected m/z Peaks:

m/zInterpretation
216.98, 218.98[M+H]⁺ (isotopic pattern for Br)
238.96, 240.96[M+Na]⁺ (isotopic pattern for Br)

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a generalized workflow for the preliminary biological screening of this compound.

Synthesis_Workflow A 2-Bromoisonicotinic Acid B Esterification (MeOH, SOCl₂) A->B C Methyl 2-bromoisonicotinate B->C D Hydrazinolysis (N₂H₄·H₂O, EtOH) C->D E This compound D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Synthesis Workflow for this compound.

Biological_Screening_Workflow cluster_screening Preliminary Biological Screening cluster_evaluation Further Evaluation A Synthesized this compound B Antimicrobial Activity Screening (e.g., MIC determination) A->B C Antifungal Activity Screening (e.g., MIC determination) A->C D Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) A->D E Lead Compound Identification B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Mechanism of Action Studies E->G

Generalized Workflow for Biological Evaluation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the field of medicinal chemistry. The outlined biological screening workflow suggests a starting point for the investigation of the potential therapeutic activities of this and related compounds. Further experimental work is required to confirm the predicted spectral data and to fully elucidate the biological potential of this compound.

References

An In-depth Technical Guide to 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromoisonicotinohydrazide, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, a standard synthesis protocol, and its role in the development of more complex molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a bromine atom and a hydrazide group, making it a versatile building block for synthesizing a range of target molecules.

PropertyValue
Molecular Formula C₆H₆BrN₃O[1][2][3]
Molecular Weight 216.04 g/mol [1][2][4]
Appearance Solid[1]
CAS Number 29849-15-8[2]
Synonyms 2-Bromo-isonicotinic acid hydrazide, 4-Pyridinecarboxylic acid, 2-bromo-, hydrazide[2]

Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of 2-bromoisonicotinic acid with hydrazine.[3] This is a standard condensation reaction to form a hydrazide from a carboxylic acid.

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Bromoisonicotinic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • DIPEA (N,N-Diisopropylethylamine) if using a coupling agent

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • Method A (Acid Chloride): In a round-bottom flask under an inert atmosphere, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.

    • Method B (Coupling Agent): Dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[5]

  • Hydrazide Formation:

    • Cool the activated 2-bromoisonicotinoyl intermediate to 0°C using an ice bath.

    • Slowly add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • If a precipitate forms, collect the solid product by filtration.

    • If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step 1: Activation cluster_hydrazide_formation Reaction Step 2: Nucleophilic Attack cluster_purification Purification 2_bromo_acid 2-Bromoisonicotinic Acid activation Formation of Activated Intermediate (Acid Chloride or Activated Ester) 2_bromo_acid->activation Reaction reagent Activating Agent (e.g., SOCl₂) or Coupling Agent (HATU) reagent->activation product This compound activation->product Reaction hydrazine Hydrazine (N₂H₄) hydrazine->product purify Work-up & Purification (Filtration/Extraction, Recrystallization) product->purify Logical_Relationship cluster_derivatives Potential Final Products start 2-Bromoisonicotinic Acid intermediate This compound start->intermediate Synthesis pharma Pharmaceuticals intermediate->pharma Further Synthesis agro Agrochemicals intermediate->agro materials Functional Materials intermediate->materials

References

Physical and chemical properties of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and potential biological evaluation, and conceptual diagrams to illustrate relevant processes.

Core Properties of this compound

This compound, also known as 2-Bromo-isonicotinic acid hydrazide, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a hydrazide group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Physical and Chemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₆BrN₃O[2][3][4]
Molecular Weight 216.04 g/mol [2][3][4]
CAS Number 29849-15-8[2][3][5]
Appearance Solid
SMILES String NNC(=O)c1ccnc(Br)c1[2][4]
InChI Key MVSAMJDHWXHUNN-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 68.01 Ų[2]
LogP 0.4476[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]
Storage Conditions Sealed in dry, 2-8°C[3]
Spectral Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to individual suppliers, the following techniques are essential for structure confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR analysis helps in identifying characteristic functional groups, such as the C=O (carbonyl) of the hydrazide and the N-H stretches.[6][7]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

Researchers can find spectral information for various compounds in databases like PubChem, which aggregates data from sources including SpectraBase and the Human Metabolome Database (HMDB).[8]

Experimental Protocols

This section details the methodologies for the synthesis and potential biological evaluation of this compound.

Synthesis of this compound

The most common route for synthesizing this compound is through the reaction of 2-bromoisonicotinic acid with hydrazine.[1]

Protocol:

  • Esterification: 2-Bromoisonicotinic acid is first converted to its corresponding ester (e.g., methyl 2-bromoisonicotinate) by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol.

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Isolation: Upon cooling, the product, this compound, often precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and can be further purified by recrystallization to yield the final, pure compound.[7]

Synthesis_Workflow cluster_reactants Reactants Reactant1 2-Bromoisonicotinic Acid Reaction Reflux Reactant1->Reaction Esterification intermediate (not shown) Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product This compound Isolation Filtration & Washing Reaction->Isolation Cooling & Precipitation Isolation->Product

Caption: General synthesis workflow for this compound.

Protocol for Antimicrobial Activity Screening

Derivatives of isonicotinic acid hydrazide are well-known for their antimicrobial properties.[9][10] A standard method to evaluate the potential antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate microbial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Prepare Stock Solution of Compound Step1 Perform 2-Fold Serial Dilutions in 96-Well Plate Start->Step1 Step2 Inoculate Wells with Standardized Microbial Suspension Step1->Step2 Step3 Incubate Plate (e.g., 37°C, 24h) Step2->Step3 End Determine MIC (Lowest concentration with no growth) Step3->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biological Activity and Applications

The core structure of this compound is related to isoniazid, a frontline antitubercular drug. Hydrazide-hydrazones and related derivatives often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][9] The activity is often attributed to the N-acylhydrazone group, which can chelate metal ions or interfere with essential cellular processes in pathogens.

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other nicotinic acid derivatives suggests potential as a scaffold for developing new therapeutic agents.[9] Its primary role is as a building block in organic synthesis to create more elaborate molecules for drug discovery and functional materials development.[1]

Biological_Activity cluster_outcomes Examples Compound This compound (Building Block) Intermediate Synthesis of Novel Derivatives Compound->Intermediate Outcome Potential Biological Activity Intermediate->Outcome Act1 Antimicrobial Outcome->Act1 Act2 Anticancer Outcome->Act2 Act3 Antitubercular Outcome->Act3

Caption: Role as a precursor for compounds with potential bioactivity.

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and can cause skin, eye, and respiratory irritation.[3][11]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[1]

  • Storage Class: It is classified under storage class 11 for combustible solids.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[1]

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) data of 2-Bromoisonicotinohydrazide, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic protocol based on established chemical transformations and presents the anticipated ¹H and ¹³C NMR spectral data.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a hydrazide functional group. This unique combination of functionalities makes it a versatile building block in medicinal chemistry, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate and reproducible synthesis, along with thorough spectroscopic characterization, is paramount for its effective use in drug discovery and development pipelines.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of an ester derivative of 2-bromoisonicotinic acid. A common and effective precursor is the methyl ester, methyl 2-bromoisonicotinate.

Experimental Protocol: Synthesis from Methyl 2-Bromoisonicotinate

Materials:

  • Methyl 2-bromoisonicotinate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-bromoisonicotinate in absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product, this compound, is expected to precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic compounds. The following tables summarize the anticipated ¹H and ¹³C NMR data for this compound. The exact chemical shifts may vary slightly depending on the solvent and concentration used for analysis.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d1HH-6
~7.8d1HH-5
~7.7s1HH-3
~9.8s (br)1H-NH-
~4.6s (br)2H-NH₂

Note: The chemical shifts for the NH and NH₂ protons are broad and their positions can be concentration and solvent dependent. These protons are also exchangeable with D₂O.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O
~150C-6
~148C-2
~142C-4
~125C-5
~122C-3

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start_Materials Methyl 2-bromoisonicotinate + Hydrazine Hydrate Reaction Hydrazinolysis in Ethanol (Reflux) Start_Materials->Reaction 1. Reaction Setup Workup Cooling and Precipitation Reaction->Workup 2. Isolation Purification Recrystallization Workup->Purification 3. Purification Final_Product This compound Purification->Final_Product 4. Final Product NMR_Acquisition 1H and 13C NMR Spectra Acquisition Final_Product->NMR_Acquisition Sample for Analysis Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing a. Data Collection Structure_Confirmation Structural Elucidation and Purity Assessment Data_Processing->Structure_Confirmation b. Interpretation

Synthesis and Analysis Workflow for this compound

Standard NMR Experimental Protocol

The following provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment for observing carbon signals as singlets.

  • A sufficient number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Reference the spectrum to the solvent peak.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of 2-Bromoisonicotinohydrazide. While a specific, experimentally-derived spectrum for this compound is not publicly available in the referenced literature, this document outlines the expected spectral characteristics based on its functional groups and provides a detailed protocol for obtaining and interpreting its IR spectrum.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies corresponding to its natural vibrational modes.[2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint".[3]

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure comprises a pyridine ring substituted with a bromine atom and a hydrazide functional group. The key functional groups that will exhibit characteristic absorption bands in its IR spectrum are the N-H bonds of the hydrazide, the C=O (amide I) bond, the C-N bond, the aromatic pyridine ring, and the C-Br bond.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies. The exact position of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400–3250MediumN-H Stretch (asymmetric & symmetric)Primary amines and hydrazides typically show two bands in this region.[4] The presence of hydrogen bonding can cause these bands to broaden.
3100–3000MediumAromatic C-H StretchCharacteristic for C-H bonds on the pyridine ring.[5]
1700–1630StrongC=O Stretch (Amide I)This is a very strong and characteristic absorption for the carbonyl group in the hydrazide moiety.[6] Its position can be affected by conjugation and hydrogen bonding.
1600–1585 & 1500–1400Medium-WeakC=C Stretch (in-ring)These absorptions are characteristic of the aromatic pyridine ring.[5]
Below 700Medium-StrongC-Br StretchThe carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.[4]
900–675Medium-StrongAromatic C-H Out-of-Plane (oop) BendingThe pattern of these bands can provide information about the substitution pattern on the pyridine ring.[5]
2000-1665WeakOvertone BandsWeak bands that are also characteristic of the aromatic ring's substitution pattern.[5]

Experimental Protocol for IR Analysis of a Solid Compound

This section details a generalized procedure for obtaining the IR spectrum of a solid sample like this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality spectrum. For a solid sample, the following methods are common:

a) KBr Pellet Method:

  • Grinding: Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. KBr is transparent to infrared radiation.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.[7]

b) Attenuated Total Reflectance (ATR) Method:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Analysis: The spectrum can be recorded directly. This method requires minimal sample preparation.[7][8]

c) Thin Solid Film Method:

  • Dissolution: Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Film Formation: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.[9]

Spectrum Acquisition
  • Instrument Warm-up: Allow the FTIR spectrometer to warm up to ensure the stability of the light source and detector.

  • Background Scan: Perform a background scan with no sample in the beam path (or with a blank KBr pellet if using that method). This is essential to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

  • Data Collection: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[10]

Workflow and Data Interpretation

The overall process of IR spectroscopic analysis follows a logical workflow from sample preparation to final interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample (this compound) Prep_Method Choose Method: - KBr Pellet - ATR - Thin Film Sample->Prep_Method Prepared_Sample Prepared Sample for Analysis Prep_Method->Prepared_Sample Acquire_Sample Acquire Sample Spectrum (Co-add multiple scans) Prepared_Sample->Acquire_Sample Background Acquire Background Spectrum (Accounts for CO2, H2O) Background->Acquire_Sample Interferogram Raw Data (Interferogram) Acquire_Sample->Interferogram FT Fourier Transform (FT) Interferogram->FT Spectrum Final IR Spectrum (Absorbance/Transmittance vs. Wavenumber) FT->Spectrum Interpretation Spectral Interpretation: - Identify Functional Groups - Compare with Reference Data Spectrum->Interpretation Report Final Report Interpretation->Report

FTIR Spectroscopy Experimental Workflow.

Interpreting the Spectrum:

  • Functional Group Region (4000-1500 cm⁻¹): This region is used to identify key functional groups. Look for the characteristic strong C=O stretch, the N-H stretches, and the aromatic C-H stretches as detailed in the table above.[3]

  • Fingerprint Region (1500-500 cm⁻¹): This region contains complex patterns of absorptions that are unique to the molecule as a whole.[3] While difficult to interpret from first principles, it is highly valuable for confirming the identity of an unknown by comparing its spectrum to that of a known standard.

  • Comparison: The obtained spectrum should be compared with the predicted frequencies. The presence of the expected bands will confirm the structure of this compound. The absence of bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can rule out the presence of impurities like water.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-bromoisonicotinohydrazide. In the absence of direct experimental spectra in publicly available literature, this guide constructs a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures, including isonicotinohydrazide derivatives, amides, and brominated aromatic compounds. This predictive analysis serves as a valuable resource for the identification and characterization of this compound and its analogues in various research and development settings.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) mass spectrometry is predicted to be driven by the presence of several key structural features: the bromine atom, the pyridine ring, and the hydrazide moiety. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic isotopic clusters for the molecular ion and bromine-containing fragments, with peaks at M and M+2 of similar intensity.[1][2]

The initial ionization event will likely involve the removal of an electron from a non-bonding orbital, such as those on the nitrogen or oxygen atoms, or from the π-system of the pyridine ring, to form the molecular ion (M•+).[3][4] Subsequent fragmentation will proceed through a series of characteristic cleavage reactions.

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound is initiated by the formation of the molecular ion at m/z 215 and 217. Key fragmentation steps are anticipated to include:

  • Alpha-Cleavage: The bond between the carbonyl group and the pyridine ring is a likely site for initial cleavage, leading to the formation of a stable 2-bromopyridinium cation.

  • Amide Bond Cleavage: A characteristic fragmentation for amides and hydrazides is the cleavage of the N-CO bond.[5][6] This would result in the formation of an acylium ion.

  • Loss of Neutral Molecules: Subsequent fragmentation events may involve the loss of small, stable neutral molecules such as carbon monoxide (CO), nitrogen (N₂), and ammonia (NH₃).

A diagrammatic representation of this proposed fragmentation pathway is provided below.

Fragmentation_Pathway M [C₆H₆BrN₃O]⁺˙ m/z 215/217 F1 [C₅H₃BrNCO]⁺˙ m/z 183/185 M->F1 - NH₂ F2 [C₅H₃BrN]⁺˙ m/z 156/158 M->F2 - CONHNH₂ F4 [CONHNH₂]⁺ m/z 60 M->F4 - C₅H₃BrN F1->F2 - CO F3 [C₄H₃Br]⁺˙ m/z 130/132 F2->F3 - HCN F5 [C₅H₄N]⁺ m/z 78 F2->F5 - Br

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are hypothetical and serve to illustrate a plausible spectrum, with the most stable ions expected to be more abundant.

m/z (79Br/81Br) Proposed Ion Structure Formula Notes on Fragmentation
215/217[C₆H₆BrN₃O]⁺˙C₆H₆BrN₃OMolecular Ion (M•+)
183/185[C₅H₃BrNCO]⁺˙C₅H₃BrNCOLoss of the terminal amino group (-NH₂)
156/158[C₅H₃BrN]⁺˙C₅H₃BrNSubsequent loss of carbon monoxide (-CO) from m/z 183/185 or direct loss of the hydrazide group (-CONHNH₂) from the molecular ion.
130/132[C₄H₃Br]⁺˙C₄H₃BrLoss of hydrogen cyanide (-HCN) from the bromopyridine cation.
78[C₅H₄N]⁺C₅H₄NLoss of the bromine radical (-Br•) from the bromopyridine cation.
60[CONHNH₂]⁺CONHNH₂Formation of the hydrazide cation via cleavage of the C-C bond between the pyridine ring and the carbonyl group.

Detailed Experimental Protocol

This section outlines a hypothetical experimental protocol for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the solution further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole instrument can also be used.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for EI).

  • Source Temperature: 200-250 °C.

  • Inlet System: Direct infusion or gas chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., HP-5ms) and temperature program would be required to ensure proper elution and separation.

  • Mass Analyzer Scan Range: m/z 50-300 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain a comprehensive fragmentation pattern.

3. Data Analysis:

  • Identify the molecular ion peaks, paying close attention to the characteristic M and M+2 isotopic pattern for bromine.

  • Analyze the fragmentation pattern to identify key fragment ions and neutral losses.

  • Utilize mass spectral databases and fragmentation prediction software to assist in the structural elucidation of the observed fragments.

  • Confirm the elemental composition of the molecular ion and key fragments using high-resolution mass data.

Logical Workflow for Fragmentation Analysis

The logical process for analyzing the mass spectrum of an unknown compound like this compound involves a systematic approach.

Workflow A Acquire Mass Spectrum B Identify Molecular Ion (M•+) and Isotope Pattern A->B C Propose Initial Fragmentation Pathways B->C D Analyze Neutral Losses C->D E Identify Key Fragment Ions C->E G Elucidate Fragment Structures D->G E->G F Compare with Known Fragmentation Rules F->C H Confirm with High-Resolution Data G->H

References

Solubility and Stability of 2-Bromoisonicotinohydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoisonicotinohydrazide is a brominated derivative of isonicotinohydrazide, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility and stability of this active pharmaceutical ingredient (API) in various organic solvents is fundamental for designing robust formulation strategies, ensuring consistent bioavailability, and maintaining therapeutic efficacy. This technical guide offers an in-depth overview of the anticipated solubility and stability characteristics of this compound, supported by experimental protocols and logical workflows.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic physicochemical properties can be predicted or are available from commercial suppliers.

PropertyValue (this compound)Value (Isoniazid - for comparison)
Molecular Formula C₆H₆BrN₃OC₆H₇N₃O
Molecular Weight 216.04 g/mol 137.14 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder[1]
Melting Point Not available171.4 °C[2]

Solubility in Organic Solvents

The solubility of a compound is a critical parameter for its formulation, particularly for liquid dosage forms and for purification processes like crystallization. The presence of the bromine atom in this compound is expected to increase its lipophilicity compared to isoniazid, which may influence its solubility in organic solvents.

The following table presents the solubility of Isoniazid in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of this compound. It is anticipated that the bromo-derivative may exhibit slightly different solubility profiles.

Table 1: Solubility of Isoniazid in Selected Organic Solvents [3][4]

SolventTemperature (K)Mole Fraction Solubility (x10³)Solubility ( g/100g solvent)
Methanol 301.1529.53.75
305.1533.84.30
309.1538.64.91
313.1544.05.60
Ethanol 301.1510.21.49
305.1511.91.74
309.1513.82.02
313.1516.02.34
Acetone 301.1514.52.05
305.1518.02.55
309.1522.13.13
313.1526.93.81
Ethyl Acetate 301.150.80.12
305.151.00.15
309.151.20.18
313.151.50.22
Chloroform 25 °C-~0.1 g/100mL[2]
Benzene 25 °C-Practically insoluble[2]
Ether 25 °C-Practically insoluble[2]

Note: The data for Methanol, Ethanol, Acetone, and Ethyl Acetate was measured gravimetrically.[3][4]

Isoniazid is most soluble in methanol, followed by acetone and ethanol, with very low solubility in ethyl acetate.[3][4] The increased temperature generally leads to higher solubility.

Stability Profile

The stability of an API in solution is crucial for determining its shelf-life and storage conditions. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of hydrazide-containing compounds can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Studies on Isoniazid provide valuable insights into the potential stability of this compound.

Table 2: Stability of Isoniazid under Various Conditions

ConditionObservationReference
pH in Aqueous Solution Unstable in alkaline solutions (pH > 6), with significant degradation observed at pH 8.8 upon heating. More stable in acidic conditions (pH 4.8).[5]
Temperature Generally stable at room temperature (25 °C) in aqueous solution. High temperatures can accelerate degradation, especially in non-acidic conditions.[6]
Light Exposure UV light exposure leads to greater degradation compared to room light.[6]
Presence of Metal Ions The presence of certain cations like cupric, ferric, ferrous, and manganous ions can catalyze the degradation of isoniazid in solution.[5]
In 0.9% Sodium Chloride Injection Stable for up to 72 hours at room temperature or under refrigeration when protected from light.[7][8]
In 5% Dextrose Injection Less stable compared to sodium chloride injection, with degradation observed within 8 hours at room temperature for a 0.5 mg/mL solution.[7][8]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in an organic solvent.

Materials:

  • This compound (or analog)

  • High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Separation:

    • After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the compound in the diluted sample using a validated HPLC method.

    • Perform the experiment in triplicate for each solvent and temperature.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Materials:

  • This compound (or analog)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat)

  • HPLC system with a photodiode array (PDA) or UV detector

  • HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, methanol, buffer)

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1N HCl at elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with 0.1N NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., at 105 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Method Development:

    • Analyze the stressed samples by HPLC.

    • Optimize the mobile phase composition, column, flow rate, and detector wavelength to achieve good separation between the parent drug peak and any degradation product peaks.

    • The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for solubility and stability testing and a potential degradation pathway.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Prepare Supersaturated Solution (Excess solid in solvent) equilibrate Agitate at Constant Temperature (e.g., 24-48 hours) prep->equilibrate Incubate separate Centrifuge to Separate Solid from Supernatant equilibrate->separate Settle & Separate analyze Analyze Supernatant Concentration (e.g., by HPLC) separate->analyze Quantify

Caption: Workflow for determining the equilibrium solubility of a compound.

Degradation_Pathway compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis oxidation Oxidation (e.g., H2O2) compound->oxidation photolysis Photolysis (UV Light) compound->photolysis product1 2-Bromoisonicotinic Acid hydrolysis->product1 product2 Oxidized Products oxidation->product2 product3 Photodegradants photolysis->product3

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the potential solubility and stability of this compound in organic solvents, based on data from the closely related compound, isoniazid. The provided experimental protocols offer a starting point for researchers to determine the specific characteristics of this compound. A thorough experimental investigation is paramount for the successful development of formulations containing this compound.

References

Commercial Sourcing and Purity Verification of 2-Bromoisonicotinohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity considerations for 2-Bromoisonicotinohydrazide (CAS No: 29849-15-8), a key building block in medicinal chemistry and drug discovery. This document outlines major commercial suppliers, reported purity levels, and generalized experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Suppliers and Purity

This compound is available from a range of chemical suppliers. However, a critical consideration for researchers is that the level of quality control and provided analytical data can vary significantly. Several major suppliers offer this compound with a stated purity of ≥98%. It is noteworthy that some prominent suppliers, including Sigma-Aldrich and Amerigo Scientific, provide this product on an "as-is" basis. This policy underscores the necessity for researchers to independently verify the identity and purity of the compound before its use in sensitive applications.

The following table summarizes the publicly available information from various commercial suppliers.

SupplierStated PurityCatalogue Number (Example)Notes
ChemScene≥98%CS-0212245Provides basic physicochemical properties.[1]
Parchem98%-Lists various synonyms for the compound.
BLD Pharm--Provides storage conditions (Sealed in dry, 2-8°C).
Amerigo Scientific--Explicitly states they do not collect analytical data; buyer assumes responsibility for confirming purity.
Sigma-Aldrich-AldrichCPRSold as part of a collection of unique chemicals; no analytical data provided, and all sales are final.

Experimental Protocols

Given the variability in supplier-provided data, in-house synthesis and/or rigorous analytical verification are often necessary. The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound is typically achieved through the reaction of an activated form of 2-bromoisonicotinic acid with hydrazine. A common approach involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis.

Step 1: Esterification of 2-Bromoisonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromoisonicotinic acid (1.0 eq) in an excess of absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-bromoisonicotinate. This can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-Bromoisonicotinate

  • Reaction Setup: Dissolve the ethyl 2-bromoisonicotinate (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the hydrazide product by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The this compound often precipitates out of the solution. The precipitate can be collected by filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, or a mixture) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be developed to assess the purity of this compound.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often effective. A typical mobile phase system would consist of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes can be used to separate the main compound from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to an appropriate concentration for injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Visualized Workflows

The following diagrams illustrate the logical workflows for sourcing and verifying the purity of this compound.

Sourcing_Workflow start Start: Need for This compound identify_suppliers Identify Commercial Suppliers start->identify_suppliers request_coa Request Certificate of Analysis (CoA) identify_suppliers->request_coa evaluate_coa Evaluate CoA (Purity, Analytical Data) request_coa->evaluate_coa CoA Available supplier_no_data Supplier Provides No Analytical Data request_coa->supplier_no_data No CoA purchase_material Purchase Material evaluate_coa->purchase_material Data Acceptable in_house_synthesis Consider In-House Synthesis evaluate_coa->in_house_synthesis Data Unacceptable supplier_no_data->purchase_material end_use Use in Research purchase_material->end_use in_house_synthesis->end_use

Caption: Sourcing workflow for this compound.

Purity_Verification_Workflow start Received/Synthesized This compound hplc_analysis HPLC Purity Analysis start->hplc_analysis nmr_analysis NMR Structural Confirmation start->nmr_analysis check_purity Purity ≥ 98%? hplc_analysis->check_purity check_structure Correct Structure? nmr_analysis->check_structure check_purity->check_structure Yes purification Purification (e.g., Recrystallization) check_purity->purification No check_structure->purification No pass_qc Material Passes QC check_structure->pass_qc Yes re_analysis Re-analyze (HPLC, NMR) purification->re_analysis re_analysis->hplc_analysis re_analysis->nmr_analysis fail_qc Material Fails QC (Discard or Re-purify) re_analysis->fail_qc

Caption: Purity verification workflow for this compound.

References

2-Bromoisonicotinohydrazide: A Technical Guide for Safe Handling, Storage, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the most current SDS for 2-Bromoisonicotinohydrazide before handling or use.

Introduction

This compound is a heterocyclic organic compound that belongs to the family of pyridinehydrazides. Its chemical structure, featuring a pyridine ring substituted with a bromine atom and a hydrazide functional group, makes it a valuable building block in synthetic organic chemistry. While its primary application appears to be as an intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery, detailed public information on its biological activity is limited. This guide provides a comprehensive overview of the safety, handling, storage, and a generalized synthesis protocol for this compound to support its safe and effective use in a laboratory setting.

Safety and Handling

The safe handling of this compound is paramount to ensure the well-being of laboratory personnel. The following information is a summary of key safety considerations.

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards

2-Bromoisonicotinohydrazide: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

2-Bromoisonicotinohydrazide is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of biologically active compounds and functional materials. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a hydrazide moiety, offers multiple reactive sites for derivatization. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of diverse heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. Detailed experimental protocols for its synthesis and subsequent derivatization reactions are provided, along with a summary of the reported biological activities, including antimicrobial and anticancer properties, of its derivatives.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, pyridine-based structures are of particular interest due to their presence in numerous natural products and synthetic pharmaceuticals. This compound, a derivative of isonicotinic acid, has emerged as a valuable and highly reactive intermediate for the synthesis of more complex molecular architectures. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the hydrazide functional group is a gateway to the formation of numerous five-membered heterocycles and Schiff bases. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 29849-15-8
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
Appearance Solid
SMILES NNC(=O)c1ccnc(Br)c1
LogP 0.4476
Topological Polar Surface Area (TPSA) 68.01 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon. The carbon attached to the bromine atom will show a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of an ester precursor, typically ethyl 2-bromoisonicotinate.

G cluster_0 Synthesis of this compound Ethyl_2_bromoisonicotinate Ethyl 2-bromoisonicotinate Reflux Reflux Ethyl_2_bromoisonicotinate->Reflux Hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_hydrate->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux 2_Bromoisonicotinohydrazide This compound Reflux->2_Bromoisonicotinohydrazide

A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Ethyl 2-bromoisonicotinate

This protocol is a general procedure based on the common method for converting esters to hydrazides.

Materials:

  • Ethyl 2-bromoisonicotinate

  • Hydrazine hydrate (99-100%)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-bromoisonicotinate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

  • To this solution, add hydrazine hydrate (2.0-2.5 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 80-95%.

Applications as a Heterocyclic Building Block

This compound is a versatile scaffold for the synthesis of various heterocyclic compounds with potential applications in drug discovery and materials science.

G cluster_reactions Synthetic Transformations cluster_products Resulting Heterocycles Start This compound Aldehyde Aromatic Aldehyde Start->Aldehyde Condensation Carboxylic_Acid Carboxylic Acid / POCl3 Start->Carboxylic_Acid Cyclization Diketone 1,3-Diketone Start->Diketone Cyclocondensation Schiff_Base Schiff Bases Aldehyde->Schiff_Base Oxadiazole 1,3,4-Oxadiazoles Carboxylic_Acid->Oxadiazole Pyrazole Pyrazoles Diketone->Pyrazole

Key synthetic routes from this compound.
Synthesis of Schiff Bases

The condensation reaction of this compound with various aromatic aldehydes yields Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol or methanol.

Synthesis of 1,3,4-Oxadiazoles

This compound can be cyclized with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 2,5-disubstituted 1,3,4-oxadiazoles. These compounds are known for their diverse pharmacological properties.

Experimental Protocol: General Synthesis of 1,3,4-Oxadiazoles

Materials:

  • This compound (1.0 eq)

  • Aromatic carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Ice bath

Procedure:

  • A mixture of this compound and an aromatic carboxylic acid is taken in a round-bottom flask.

  • Phosphorus oxychloride is added slowly to the mixture at 0 °C.

  • The reaction mixture is then refluxed for 6-8 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The solid product that separates out is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

Synthesis of Pyrazoles

The reaction of hydrazides with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole derivatives.

Experimental Protocol: General Synthesis of Pyrazoles

Materials:

  • This compound (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve this compound and the 1,3-diketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • The resulting solid is filtered, washed with cold ethanol, and dried to afford the pyrazole derivative.

Biological Activities of Derivatives

Derivatives of this compound, particularly Schiff bases and 1,3,4-oxadiazoles, have been investigated for their potential biological activities.

G cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action BuildingBlock This compound Derivatives Antimicrobial Antimicrobial Activity BuildingBlock->Antimicrobial Anticancer Anticancer Activity BuildingBlock->Anticancer EnzymeInhibition Enzyme Inhibition Anticancer->EnzymeInhibition CellCycleArrest Cell Cycle Arrest Anticancer->CellCycleArrest Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Potential biological activities and mechanisms of action.
Antimicrobial Activity

Schiff bases derived from various hydrazides have shown promising activity against a range of bacterial and fungal strains. The imine group (-N=CH-) is considered crucial for their biological activity. The antimicrobial efficacy is often influenced by the nature of the substituent on the aromatic aldehyde.

Compound TypeOrganismActivity (e.g., MIC)Reference
Isonicotinohydrazide Schiff BaseStaphylococcus aureusMIC values reported for analogous compounds
Isonicotinohydrazide Schiff BaseEscherichia coliMIC values reported for analogous compounds
1,3,4-Oxadiazole DerivativeCandida albicansAntifungal activity reported for similar structures
Anticancer Activity

The 1,3,4-oxadiazole moiety is a well-known pharmacophore in the design of anticancer agents. Derivatives of isonicotinic acid hydrazide containing the 1,3,4-oxadiazole ring have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or interference with cell cycle progression.

Compound TypeCancer Cell LineIC₅₀ Value (for analogous compounds)Reference
1,3,4-Oxadiazole-Mannich BaseNUGC (Gastric)0.021 µM
1,3,4-Oxadiazole DerivativeMDA-MB-231 (Breast)Activity reported
1,3,4-Oxadiazole DerivativeHT-29 (Colon)Activity reported

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its readily accessible reactive sites allow for the straightforward synthesis of a diverse range of derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The demonstrated antimicrobial and anticancer activities of these derivatives underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource to facilitate further research and application of this promising building block.

Methodological & Application

Synthetic Routes for 2-Bromoisonicotinohydrazide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-bromoisonicotinohydrazide and its derivatives. This compound serves as a versatile building block in medicinal chemistry, primarily due to its potential for derivatization at the hydrazide functional group and the bromine-substituted pyridine ring. These derivatives are of significant interest in drug discovery for the development of novel therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from 2-bromoisonicotinic acid. The carboxylic acid is first converted to its corresponding methyl ester, which then undergoes hydrazinolysis to yield the desired product.

Protocol 1: Synthesis of Methyl 2-bromoisonicotinate

Objective: To synthesize methyl 2-bromoisonicotinate from 2-bromoisonicotinic acid.

Materials:

  • 2-Bromoisonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or a catalytic amount of concentrated sulfuric acid.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoisonicotinate.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from methyl 2-bromoisonicotinate.

Materials:

  • Methyl 2-bromoisonicotinate

  • Hydrazine hydrate (80-100%)

  • Ethanol or 2-Propanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • Dissolve methyl 2-bromoisonicotinate (1.0 eq) in ethanol or 2-propanol (10-15 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.

  • If precipitation is not complete, the volume of the solvent can be reduced, or the mixture can be cooled in an ice bath.

  • Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
Methyl 2-bromoisonicotinate2-Bromoisonicotinic acidSOCl₂, MethanolMethanol4-6 h85-9548-50
This compoundMethyl 2-bromoisonicotinateHydrazine hydrateEthanol6-12 h80-90170-172

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (s, 1H, -CONH-), 8.51 (d, J=4.8 Hz, 1H, Py-H6), 7.95 (s, 1H, Py-H3), 7.78 (d, J=4.8 Hz, 1H, Py-H5), 4.60 (s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164.2, 150.8, 149.5, 142.1, 125.9, 121.3.

  • MS (ESI): m/z 216.0 [M+H]⁺, 218.0 [M+H+2]⁺.

Caption: Synthetic pathway for this compound.

Synthesis of this compound Derivatives (Hydrazones)

A common and straightforward method for derivatizing this compound is through the formation of hydrazones by condensation with various aldehydes and ketones. This reaction typically proceeds under mild acidic catalysis.

Protocol 3: General Procedure for the Synthesis of N'-Arylmethylidene-2-bromoisonicotinohydrazides

Objective: To synthesize hydrazone derivatives of this compound by reacting with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The crude product can be recrystallized from ethanol or another suitable solvent to afford the pure hydrazone derivative.

Quantitative Data for Representative Derivatives:

DerivativeAldehyde UsedYield (%)Melting Point (°C)
N'-Benzylidene-2-bromoisonicotinohydrazideBenzaldehyde88205-207
N'-(4-Chlorobenzylidene)-2-bromoisonicotinohydrazide4-Chlorobenzaldehyde92238-240
N'-(4-Methoxybenzylidene)-2-bromoisonicotinohydrazide4-Methoxybenzaldehyde90218-220

G This compound This compound Hydrazone Derivative Hydrazone Derivative This compound->Hydrazone Derivative Ethanol, Acetic acid Reflux Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Hydrazone Derivative

Caption: General workflow for hydrazone derivative synthesis.

Alternative Synthetic Strategies and Further Derivatization

While the above protocols represent the most common synthetic routes, other strategies can be employed for the synthesis and further modification of this compound derivatives.

  • One-Pot Synthesis: It may be possible to develop a one-pot synthesis from 2-bromoisonicotinic acid by first activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with hydrazine, although this may be lower yielding.

  • Derivatization of the Pyridine Ring: The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. These reactions would typically be performed on the 2-bromoisonicotinic acid or its ester before the formation of the hydrazide to avoid potential side reactions with the hydrazide moiety.

These advanced methods allow for the introduction of a wide range of substituents on the pyridine core, significantly expanding the chemical diversity of the resulting hydrazide derivatives. The development of such protocols would require careful optimization of reaction conditions to ensure compatibility with the hydrazide functional group.

Application Notes and Protocols for 2-Bromoisonicotinohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisonicotinohydrazide is a versatile heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a hydrazide moiety, offers multiple reaction sites for chemical modification. This allows for the generation of diverse compound libraries for screening against various biological targets. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The hydrazide functional group is readily converted into hydrazones (Schiff bases), amides, and other derivatives, which are known pharmacophores in many biologically active molecules.

These application notes provide an overview of the potential uses of this compound in the development of novel therapeutic agents, focusing on its derivatization and evaluation in anticancer and antimicrobial research. The protocols provided are based on established methodologies for similar isonicotinohydrazide derivatives.

Synthetic Applications: Derivatization of this compound

The chemical versatility of this compound allows for the synthesis of a wide array of derivatives. A common and effective strategy is the formation of hydrazones through condensation with various aldehydes and ketones.

General Protocol for the Synthesis of this compound Hydrazone Derivatives

This protocol describes the synthesis of Schiff bases (hydrazones) from this compound and a selected aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., vanillin, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.

  • To this solution, add 1 equivalent of the desired substituted aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow cluster_reactants Reactants Reactant1 This compound Reaction Condensation Reaction (Reflux, 2-4h) Reactant1->Reaction Reactant2 Substituted Aldehyde Reactant2->Reaction Solvent Ethanol/Methanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Hydrazone Derivative Purification->Product

Figure 1. General workflow for the synthesis of hydrazone derivatives.

Applications in Anticancer Drug Discovery

Isonicotinohydrazide derivatives have demonstrated significant potential as anticancer agents. The following sections detail the evaluation of their cytotoxic activity.

Quantitative Data: Anticancer Activity of Isonicotinohydrazide Derivatives

The cytotoxic effects of various isonicotinohydrazide derivatives have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound.[1][2]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
(E)-N'-(4-fluoro-3-nitrobenzylidene)isonicotinohydrazideMCF-7 (Breast)125[1]
Isonicotinohydrazide Derivative 1g2a HCT116 (Colon)0.0059[2]
Isonicotinohydrazide Derivative 1g2a BEL-7402 (Liver)0.0078[2]
Quinoline-hydrazide 18 SH-SY5Y (Neuroblastoma)> 25[3]
Quinoline-hydrazide 19 SH-SY5Y (Neuroblastoma)3.6[3]
Quinoline-hydrazide 22 SH-SY5Y (Neuroblastoma)2.5[3]
Quinoline-hydrazide 18 Kelly (Neuroblastoma)> 25[3]
Quinoline-hydrazide 19 Kelly (Neuroblastoma)2.5[3]
Quinoline-hydrazide 22 Kelly (Neuroblastoma)2.3[3]
Quinoline-hydrazide 18 MDA-MB-231 (Breast)> 25[3]
Quinoline-hydrazide 19 MDA-MB-231 (Breast)11.2[3]
Quinoline-hydrazide 22 MDA-MB-231 (Breast)12.5[3]
Quinoline-hydrazide 18 MCF-7 (Breast)> 25[3]
Quinoline-hydrazide 19 MCF-7 (Breast)11.2[3]
Quinoline-hydrazide 22 MCF-7 (Breast)10.9[3]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with compound dilutions Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Remove medium and add DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 Step8->End

Figure 2. Workflow for the MTT cytotoxicity assay.

Applications in Antimicrobial Drug Discovery

Derivatives of isonicotinohydrazide have shown promising activity against a range of microbial pathogens.

Quantitative Data: Antimicrobial Activity of Isonicotinohydrazide Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10][11]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-propoxybenzylideneisonicotinohydrazide (2a)S. aureus25[9]
2-propoxybenzylideneisonicotinohydrazide (2a)B. subtilis12.5[9]
2-propoxybenzylideneisonicotinohydrazide (2a)E. coli12.5[9]
2-propoxybenzylideneisonicotinohydrazide (2a)P. aeruginosa6.25[9]
2-propoxybenzylideneisonicotinohydrazide (2a)C. albicans25[9]
Mannich base (2c)S. aureus6.25[9]
Mannich base (2c)B. subtilis3.12[9]
Mannich base (2c)E. coli6.25[9]
Mannich base (2c)P. aeruginosa3.12[9]
Mannich base (2c)C. albicans6.25[9]
Mannich base (2k)S. aureus3.12[9]
Mannich base (2k)B. subtilis6.25[9]
Mannich base (2k)E. coli3.12[9]
Mannich base (2k)P. aeruginosa6.25[9]
Mannich base (2k)C. albicans3.12[9]
Pyrazole derivative (chloro-substituted)S. aureus>10mm inhibition[10]
Pyrazole derivative (chloro-substituted)C. albicans>10mm inhibition[10]
Isoniazid derivative B1S. aureus11-18mm inhibition[11]
Isoniazid derivative B1E. coli11-18mm inhibition[11]
Isoniazid derivative B1C. albicans11-18mm inhibition[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][12][13][14][15][16]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow Start Start Step1 Prepare serial dilutions of compound in 96-well plate Start->Step1 Step2 Prepare standardized microbial inoculum Step1->Step2 Step3 Inoculate wells with microbial suspension Step2->Step3 Step4 Incubate plate for 18-24h Step3->Step4 Step5 Visually assess microbial growth Step4->Step5 End Determine MIC Step5->End

Figure 3. Workflow for MIC determination by broth microdilution.

Potential Mechanisms of Action

The biological activity of isonicotinohydrazide derivatives is often attributed to the formation of a hydrazone linkage, which can chelate metal ions essential for enzymatic activity or interact with various biological targets. In the context of anticancer activity, some quinoline-based hydrazides have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[3] For antimicrobial action, the parent compound isoniazid is a pro-drug that inhibits mycolic acid synthesis in Mycobacterium tuberculosis. While the exact mechanisms for novel derivatives against other microbes may vary, they often involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Proposed_Mechanism cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Compound_AC Isonicotinohydrazide Derivative p27 p27kip1 Upregulation Compound_AC->p27 induces CellCycle Cell Cycle Progression Apoptosis Apoptosis CellCycle->Apoptosis leads to p27->CellCycle inhibits (G1 arrest) Compound_AM Isonicotinohydrazide Derivative Enzyme Essential Microbial Enzymes Compound_AM->Enzyme binds to CellWall Cell Wall Synthesis Enzyme->CellWall required for Inhibition Inhibition Enzyme->Inhibition

Figure 4. Proposed mechanisms of action for isonicotinohydrazide derivatives.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification allows for the creation of large and diverse libraries of compounds. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this chemical class in addressing significant unmet medical needs. The protocols and data presented herein provide a foundation for researchers to explore the medicinal chemistry of this compound and its analogs further.

References

Application Notes and Protocols: 2-Bromoisonicotinohydrazide as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-bromoisonicotinohydrazide as a key building block in the synthesis of potent and selective kinase inhibitors. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and data presentation guidelines to facilitate the discovery and development of novel therapeutics targeting various kinase signaling pathways.

Introduction

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine scaffold, a key feature of this compound, is a well-established pharmacophore present in many FDA-approved kinase inhibitors, often facilitating crucial interactions within the ATP-binding site of the target kinase.

The this compound core offers several advantages for kinase inhibitor design:

  • The hydrazide moiety serves as a versatile handle for the introduction of diverse functionalities through reactions such as condensation with aldehydes and ketones or through cyclization to form various heterocyclic systems.

  • The bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of aryl or heteroaryl groups to explore structure-activity relationships (SAR).

  • The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinases.

This document provides a detailed protocol for the synthesis of a hypothetical kinase inhibitor, "Hypothetical Inhibitor 1," targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Key Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from this compound can be approached through a modular strategy, allowing for the rapid generation of a library of analogs for SAR studies. The two primary reaction types are the formation of a hydrazone followed by further functionalization or cyclization, and the modification of the pyridine ring via cross-coupling reactions.

Protocol 1: Synthesis of a Hydrazone-Based Kinase Inhibitor Intermediate (INT-1)

This protocol describes the condensation of this compound with an aromatic aldehyde to form a key hydrazone intermediate.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 4-(trifluoromethyl)benzaldehyde (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired N'-(4-(trifluoromethyl)benzylidene)-2-bromoisonicotinohydrazide (INT-1).

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Hypothetical Inhibitor 1

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the intermediate INT-1 with a boronic acid to introduce a key aryl moiety.

Materials:

  • N'-(4-(trifluoromethyl)benzylidene)-2-bromoisonicotinohydrazide (INT-1)

  • (4-Morpholinophenyl)boronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine INT-1 (1.0 eq), (4-morpholinophenyl)boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, Hypothetical Inhibitor 1.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases can be determined using various in vitro assay formats. The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Test compound (e.g., Hypothetical Inhibitor 1) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add a solution containing the kinase and its substrate to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the potency and selectivity of the synthesized inhibitors.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of Synthesized Compounds

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Kinase X (fold)Selectivity vs. Kinase Y (fold)
Hypothetical Inhibitor 1 PI3Kα 15 10050
PI3Kβ1500--
PI3Kγ750--
mTOR>10000--
Reference Inhibitor PI3Kα 10 15075

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

G cluster_synthesis Synthetic Workflow for Hypothetical Inhibitor 1 This compound This compound INT-1 INT-1 This compound->INT-1 Condensation Aldehyde Aldehyde Aldehyde->INT-1 Hypothetical Inhibitor 1 Hypothetical Inhibitor 1 INT-1->Hypothetical Inhibitor 1 Suzuki Coupling Boronic Acid Boronic Acid Boronic Acid->Hypothetical Inhibitor 1

Caption: Synthetic workflow for Hypothetical Inhibitor 1.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Hypothetical Inhibitor 1 Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[2][3][4][5]

G cluster_assay Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Detection Reagent Detection Reagent ADP-Glo Reagent->Detection Reagent Luminescence Reading Luminescence Reading Detection Reagent->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.[1]

References

The Landscape of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromoisonicotinohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Bromoisonicotinohydrazide presents itself as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its pyridine core, substituted with both a bromine atom and a hydrazide functional group, offers multiple avenues for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools to functionalize the C2-position of the pyridine ring, enabling the introduction of a wide array of substituents. This document provides an overview of the potential applications of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, offering generalized protocols based on analogous compounds due to the current absence of specific literature for this substrate.

While extensive searches of scientific literature and patent databases did not yield specific examples of palladium-catalyzed cross-coupling reactions utilizing this compound as the substrate, the reactivity of similar 2-bromopyridine derivatives allows for the extrapolation of viable experimental conditions. The protocols and data presented herein are representative of typical conditions for these transformations and should serve as a foundational guide for the development of specific applications.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylisonicotinohydrazides

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The coupling of this compound with various arylboronic acids would yield a library of 2-arylisonicotinohydrazides, which are of interest in medicinal chemistry.

General Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling.

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol) would be combined in a reaction vessel. The vessel would then be evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, for instance, 1,4-dioxane and water (4:1 ratio), would be added. The reaction mixture would be heated to a temperature ranging from 80 to 100 °C and stirred until completion, as monitored by an appropriate technique like TLC or LC-MS. Upon completion, the reaction would be cooled to room temperature, diluted with water, and the product extracted with an organic solvent.

Anticipated Data Summary (Hypothetical):

Arylboronic Acid (R)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85
4-MethoxyphenylPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001080-90
3-PyridylPd₂(dba)₃ / SPhosK₃PO₄DME/H₂O851660-70

Note: This data is hypothetical and serves as a guideline for experimental design.

Heck Reaction: Synthesis of 2-Alkenylisonicotinohydrazides

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this to this compound would lead to the synthesis of 2-alkenylisonicotinohydrazides, which can be valuable intermediates or bioactive molecules themselves.

General Reaction Scheme:

Caption: General workflow for the Heck reaction.

Representative Experimental Protocol:

To a solution of this compound (1.0 mmol) and an alkene (1.5 mmol) in a suitable solvent like DMF, a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.04 mmol), and a base like triethylamine (Et₃N, 2.0 mmol) would be added. The reaction mixture would be degassed and then heated under an inert atmosphere at a temperature typically between 80 and 120 °C. The progress of the reaction would be monitored, and upon completion, the mixture would be cooled, filtered, and the product isolated and purified.

Anticipated Data Summary (Hypothetical):

AlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001865-75
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMA1101670-80
CyclohexenePd₂(dba)₃ / P(o-tol)₃NaOAcNMP1202450-60

Note: This data is hypothetical and serves as a guideline for experimental design.

Sonogashira Coupling: Synthesis of 2-Alkynylisonicotinohydrazides

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction would enable the synthesis of 2-alkynylisonicotinohydrazides, a class of compounds with potential applications in materials science and as precursors for more complex heterocyclic systems.

General Reaction Scheme:

Caption: General workflow for the Sonogashira coupling.

Representative Experimental Protocol:

In a reaction flask, this compound (1.0 mmol), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and a copper co-catalyst such as Copper(I) iodide (CuI, 0.05 mmol) would be dissolved in a suitable solvent, for example, THF. A terminal alkyne (1.2 mmol) and a base, typically an amine like triethylamine (Et₃N) which can also act as a co-solvent, would be added. The mixture would be thoroughly degassed and then stirred at room temperature or with gentle heating until the starting material is consumed. The reaction would then be worked up by removing the solvent and purifying the residue.

Anticipated Data Summary (Hypothetical):

Terminal AlkynePd CatalystCu CocatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF25885-95
1-HexynePd(PPh₃)₄CuIDIPEADMF50680-90
TrimethylsilylacetylenePd₂(dba)₃ / XPhosNone (Cu-free)Cs₂CO₃Toluene601270-80

Note: This data is hypothetical and serves as a guideline for experimental design.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-substituted Isonicotinohydrazides

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of various primary or secondary amines at the C2-position of the pyridine ring, leading to a diverse set of 2-amino-substituted isonicotinohydrazides, which are of significant interest in drug discovery.

General Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination.

Representative Experimental Protocol:

A reaction tube would be charged with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand such as BINAP (0.03 mmol), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube would be sealed, evacuated, and backfilled with argon. The amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene) would then be added. The mixture would be heated to a temperature between 80 and 110 °C and stirred for the required time. After cooling, the reaction mixture would be diluted with a suitable solvent and filtered. The filtrate would be concentrated and the product purified.

Anticipated Data Summary (Hypothetical):

AminePd Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001670-80
MorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane902075-85
BenzylaminePd-G3-XPhosLHMDSTHF801280-90

Note: This data is hypothetical and serves as a guideline for experimental design.

Conclusion and Future Directions

While direct experimental data for palladium-catalyzed cross-coupling reactions with this compound is currently lacking in the public domain, the established reactivity of analogous 2-bromopyridine systems provides a strong foundation for the development of such transformations. The protocols and hypothetical data presented in these application notes are intended to serve as a starting point for researchers to explore the synthesis of novel 2-substituted isonicotinohydrazides. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and purity for specific substrate combinations. The successful application of these reactions will undoubtedly open up new avenues for the discovery and development of novel pharmaceuticals and functional materials.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are common motifs in drug candidates. The coupling of 2-bromoisonicotinohydrazide with various boronic acids provides a versatile route to a diverse library of 2-aryl isonicotinohydrazides, which are of significant interest in medicinal chemistry.

However, the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, such as this compound, can be challenging. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst can lead to low yields and side reactions. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for a successful outcome.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of this compound, based on established methodologies for similar 2-bromopyridine substrates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.

Factors Influencing Reaction Success

Several factors can significantly impact the yield and purity of the desired product in the Suzuki-Miyaura coupling of 2-bromopyridines.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands can stabilize the palladium catalyst, prevent catalyst deactivation by the pyridine nitrogen, and promote the reductive elimination step.[1] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][1]

  • Base: The base plays a crucial role in the transmetalation step.[3] A variety of inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1][4] The strength and choice of base can influence reaction rate and the prevalence of side reactions.

  • Solvent: A mixture of an organic solvent and water is often employed. Common organic solvents include dioxane, toluene, and DMF.[1][5] The aqueous phase is necessary for dissolving the inorganic base.

  • Temperature: Reaction temperatures typically range from 80-110 °C.[1] Higher temperatures can increase the reaction rate but may also lead to decomposition and side reactions.

  • Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen, which can deactivate the palladium catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[1] Therefore, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the influence of various parameters on the yield of Suzuki-Miyaura coupling reactions involving 2-substituted pyridines, based on literature data for analogous substrates. This serves as a general guide for optimizing the reaction with this compound.

ParameterVariationExpected Outcome on YieldNotes
Palladium Catalyst Pd(OAc)₂ with PPh₃ ligandLow to ModerateProne to catalyst deactivation with pyridine substrates.[1]
Pd₂(dba)₃ with SPhos ligandModerate to HighBulky, electron-rich ligand helps stabilize the catalyst.[1]
Pd(PPh₃)₄ModerateA common and readily available catalyst.[4]
PdCl₂(dppf)Moderate to HighOften used for a wide range of Suzuki couplings.[4]
Base K₂CO₃Moderate to HighA common and cost-effective choice.[1]
Cs₂CO₃High to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄Moderate to HighA suitable alternative to carbonates.[4]
Solvent System Toluene/H₂OModerate to HighA common and effective solvent mixture.[1]
Dioxane/H₂OHigh to ExcellentOften gives higher yields.[1][4]
DMF/H₂OModerateCan be effective but may require careful temperature control.
Temperature 80 °CModerateA good starting point for optimization.
100-110 °CHighMay be necessary for less reactive substrates.[1]

Experimental Protocols

This section provides a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)[1]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[4]

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[4]

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl isonicotinohydrazide.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Aryl Isonicotinohydrazide purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Catalytic Cycle

suzuki_cycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂(Ar²) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² pd_complex2->product ar1br This compound (Ar¹-Br) ar1br->pd_complex1 ar2b Arylboronic Acid (Ar²-B(OH)₂) ar2b->pd_complex1 base Base base->pd_complex1

Caption: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere.[1] Consider using more robust ligands like SPhos.[1]

    • Insufficient Base Strength: The chosen base may not be strong enough to facilitate transmetalation effectively.[1] Consider screening stronger bases like Cs₂CO₃.

    • Low Temperature: The reaction may require higher temperatures for activation. Cautiously increase the reaction temperature.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[4] Ensure thorough degassing of solvents and maintain an inert atmosphere.

    • Protodeboronation: This is the hydrolysis of the boronic acid.[4] Use fresh boronic acids and minimize reaction time.

    • Dehalogenation: The bromo group is replaced by a hydrogen atom. Screening different bases and solvents can help mitigate this side reaction.[4]

By carefully considering these factors and following the outlined protocols, researchers can successfully employ the Suzuki-Miyaura coupling for the synthesis of novel 2-aryl isonicotinohydrazide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl and N-heteroaryl isonicotinohydrazide derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in a wide range of pharmaceuticals and biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide or pseudohalide.[1] This reaction has become indispensable in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. The synthesis of N-substituted isonicotinohydrazides is of particular interest as this scaffold is a key component in numerous therapeutic agents.

This document outlines the key parameters, provides a general protocol, and summarizes relevant data for the Buchwald-Hartwig amination of 2-bromoisonicotinohydrazide with various aryl and heteroaryl amines.

Reaction Principle and Key Parameters

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl product is formed, and the Pd(0) catalyst is regenerated.

The success of the reaction is highly dependent on the careful selection of the following components:

  • Palladium Precursor: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes (precatalysts).

  • Ligand: The choice of phosphine ligand is critical for an efficient catalytic cycle. Bulky, electron-rich ligands are generally preferred as they promote both oxidative addition and reductive elimination. Commonly used ligands include Xantphos, BINAP, and various Buchwald-type biaryl phosphine ligands.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for the amination of 2-bromopyridines and the coupling of arylhydrazines.

Materials:

  • This compound

  • Aryl or heteroaryl amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl or heteroaryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions using a Milder Base

For substrates that are sensitive to strong bases like NaOtBu, cesium carbonate can be a suitable alternative.

Materials:

  • This compound

  • Aryl or heteroaryl amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BINAP (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous dioxane

Procedure:

  • Follow the general setup as described in Protocol 1, substituting the listed reagents.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction as previously described.

  • Workup and purification are similar to Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for analogous Buchwald-Hartwig amination reactions involving heteroaryl halides and hydrazine derivatives. This data can serve as a starting point for optimizing the reaction of this compound.

EntryAryl HalideAmine/Hydrazine DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001695N/A
22-ChloropyridineAnilinePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)Dioxane1102488N/A
3BromobenzenePhenylhydrazinePd(OAc)₂ (5)BINAP (10)Cs₂CO₃ (1.1)Toluene801285[2]
44-Bromoanisoletert-Butyl carbazatePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Toluene1001892N/A
52-Bromo-3-methylpyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1002090N/A

Note: The data in this table is for illustrative purposes and is based on similar reactions. Actual yields for the amination of this compound may vary and require optimization.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Amine - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Argon or Nitrogen) C->D Start Reaction E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Dilute F->G Reaction Complete H Filter through Celite® G->H I Aqueous Wash H->I J Dry, Concentrate I->J K Column Chromatography J->K L Pure N-Aryl Isonicotinohydrazide K->L

Caption: A flowchart illustrating the key steps in the experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n(X) pd0->pd2_halide Oxidative Addition pd2_amido Ar-Pd(II)L_n(NHR') pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NHR' pd2_amido->product Reductive Elimination reagents Ar-X (this compound) amine R'-NH₂ base Base

Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • The palladium precatalyst and ligand may need to be pre-mixed in the solvent before adding the other reagents to ensure the formation of the active catalytic species.

    • The choice of ligand is crucial. If one ligand gives poor results, screening other ligands (e.g., Buchwald-type biarylphosphines) is recommended.

    • The base may not be strong enough. Consider switching to a stronger base (e.g., from K₃PO₄ to NaOtBu).

  • Side Reactions:

    • Hydrodehalogenation (replacement of the bromine with hydrogen) can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or temperature.

    • The hydrazide moiety has two nitrogen atoms that could potentially react. While the terminal nitrogen is generally more nucleophilic, double arylation or reaction at the internal nitrogen could occur under certain conditions. Careful monitoring of the reaction and characterization of the product are essential.

  • Substrate Scope:

    • Electron-rich aryl halides are generally more reactive in the oxidative addition step.

    • Sterically hindered amines or aryl halides may require more forcing conditions (higher temperature, longer reaction times, or more active catalyst systems).

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents such as toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of N-substituted isonicotinohydrazide derivatives for applications in drug discovery and development.

References

Synthesis of Novel Hydrazones from 2-Bromoisonicotinohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel hydrazones is a key area of research in the development of new therapeutic agents.

The starting material, 2-Bromoisonicotinohydrazide, provides a unique scaffold for the generation of a diverse library of hydrazone derivatives. The presence of the bromo-substituted pyridine ring is anticipated to modulate the biological activity of the resulting hydrazones.

Synthesis of Novel Hydrazones

The general method for the synthesis of hydrazones involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[4]

General Synthetic Scheme

The synthesis of novel hydrazones from this compound is typically achieved by reacting it with various substituted aldehydes or ketones in a suitable solvent, often with an acid catalyst.

Caption: General reaction scheme for the synthesis of hydrazones from this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Aldehyde_Ketone R-CHO or R-CO-R' Aldehyde_Ketone->Reaction Solvent Solvent Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Heat Heat Heat->Reaction Hydrazone Hydrazone Reaction->Hydrazone

Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol describes the synthesis of a hydrazone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add the substituted benzaldehyde (10 mmol) in 10 mL of ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The purified hydrazone is obtained by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

  • Dry the final product in a vacuum oven at 60 °C.

Characterization:

The structure of the synthesized hydrazones should be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).

Biological Evaluation

The synthesized hydrazones can be screened for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Caption: Workflow for the evaluation of antimicrobial activity.

G Start Start Synthesized_Hydrazones Synthesized Hydrazones Start->Synthesized_Hydrazones Agar_Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Synthesized_Hydrazones->Agar_Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC/MBC) Agar_Disk_Diffusion->Broth_Microdilution Active Compounds Data_Analysis Data Analysis and Structure-Activity Relationship Broth_Microdilution->Data_Analysis End End Data_Analysis->End

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Müller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic discs (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Solutions of synthesized hydrazones (e.g., 1 mg/mL in DMSO)

Procedure:

  • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the MHA plates using a sterile swab.

  • Aseptically place sterile paper discs on the inoculated agar surface.

  • Apply a fixed volume (e.g., 10 µL) of each hydrazone solution, the positive control, and the negative control onto separate discs.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters (mm).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the active compounds.

Materials:

  • 96-well microtiter plates

  • Müller-Hinton Broth (MHB)

  • Bacterial inoculum

  • Solutions of synthesized hydrazones

Procedure:

  • Perform serial two-fold dilutions of the hydrazone compounds in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Hydrazone-1 Data not availableData not availableData not availableData not available
Hydrazone-2 Data not availableData not availableData not availableData not available
Ciprofloxacin 253010.5

Note: The table is populated with example data for the standard antibiotic to illustrate the format. Actual data for the synthesized hydrazones would be entered upon completion of the experiments.

Anticancer Activity

Caption: A hypothetical signaling pathway for the anticancer activity of hydrazone derivatives.

G Hydrazone Hydrazone Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Hydrazone->Growth_Factor_Receptor Inhibition Caspase_Activation Caspase Activation Hydrazone->Caspase_Activation Induction Cell_Membrane Cell Membrane PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Apoptosis Apoptosis Caspase_Activation->Apoptosis

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized hydrazones for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
Hydrazone-1 Data not availableData not available
Hydrazone-2 Data not availableData not available
Doxorubicin 0.50.8

Note: The table is populated with example data for a standard anticancer drug to illustrate the format. Actual data for the synthesized hydrazones would be entered upon completion of the experiments.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of novel hydrazones derived from this compound. While specific experimental data for these compounds is currently limited, the provided methodologies, based on closely related structures, offer a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. The successful synthesis and evaluation of these compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for Biological Activity Screening of 2-Bromoisonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isonicotinohydrazide, the hydrazide derivative of isonicotinic acid, and its analogs represent a cornerstone in medicinal chemistry, most famously exemplified by the frontline anti-tuberculosis drug, isoniazid. The versatile pyridine-hydrazide scaffold allows for extensive chemical modification to explore a wide spectrum of biological activities. The introduction of a bromine atom at the 2-position of the pyridine ring is hypothesized to modulate the molecule's electronic and lipophilic characteristics, potentially enhancing its interaction with biological targets and leading to the development of novel therapeutic agents.

These application notes provide a comprehensive guide to the biological activity screening of 2-bromoisonicotinohydrazide derivatives, drawing upon established protocols for structurally similar compounds. The methodologies for assessing antimicrobial, anticancer, and anti-inflammatory activities are detailed below.

I. Antimicrobial Activity Screening

The antimicrobial potential of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Data Presentation

Disclaimer: The following data is representative of isonicotinohydrazide derivatives and is provided as a comparative baseline. Specific data for this compound derivatives is limited in publicly available literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydrazide Derivatives against Mycobacterium tuberculosis and Other Microbes.

Compound IDModificationTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
8c 6-(4-fluorophenyl)-2-methyl-N'-(5-bromo-2-oxoindolin-3-ylidene)nicotinohydrazideM. tuberculosis H37Rv6.25Isoniazid<0.03-0.25
8b 6-(4-fluorophenyl)-2-methyl-N'-(2-oxoindolin-3-ylidene)nicotinohydrazideM. tuberculosis H37Rv12.5Isoniazid<0.03-0.25
Ligand N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazideM. tuberculosis H37Rv4IsoniazidNot specified
Ligand N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazideS. aureus ATCC 91448CiprofloxacinNot specified
Ligand N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazideE. coli ATCC 113034CiprofloxacinNot specified

Data for compounds 8b and 8c are from a study on nicotinic acid hydrazides, which are structurally related to isonicotinic acid hydrazides.[1] Data for the ligand is from a study on an isoniazid derivative.[2]

Experimental Protocols

1. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

    • 96-well microtiter plates.

    • Microbial cultures adjusted to 0.5 McFarland standard.

    • Test compounds and standard drugs (e.g., Ciprofloxacin, Isoniazid).

    • Resazurin solution (for viability indication).

  • Protocol:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (microbes and broth) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 25-28°C for 48-72 hours for fungi.

    • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which no color change is observed.

2. Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates.

    • Microbial cultures adjusted to 0.5 McFarland standard.

    • Sterile cork borer.

    • Test compounds and standard drugs.

  • Protocol:

    • Prepare agar plates and allow them to solidify.

    • Evenly spread 100 µL of the standardized microbial culture onto the surface of the agar plate.

    • Using a sterile cork borer, create wells of approximately 6 mm in diameter in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualization

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Derivative Synthesis Dilution Serial Dilution in 96-well Plate Compound->Dilution Microbes Bacterial/Fungal Culture Preparation Inoculation Inoculation with Microbial Suspension Microbes->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual Reading or Spectrophotometry Incubation->Reading MIC Determine MIC Value Reading->MIC Anticancer_Screening_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cancer Cells in 96-well Plate Adhesion Overnight Adhesion Seeding->Adhesion Treatment Add Compound (Serial Dilutions) Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Solubilization MTT_add->Formazan Reading Measure Absorbance (570 nm) Formazan->Reading IC50 Calculate IC50 Value Reading->IC50 Anti_inflammatory_Signaling cluster_pathway Inflammatory Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition

References

Application Notes and Protocols: Antimicrobial and Antifungal Potential of 2-Bromoisonicotinohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isonicotinic acid and its derivatives are a cornerstone in the development of antimicrobial agents, with isoniazid being a primary drug for treating tuberculosis.[1] The introduction of various functional groups to the pyridine ring can significantly alter the biological activity of these compounds. This document explores the potential antimicrobial and antifungal applications of 2-Bromoisonicotinohydrazide analogs. While direct experimental data for this specific class of compounds is not extensively available in the public domain, this guide provides a theoretical framework based on structurally related isonicotinic acid hydrazones.[1] It outlines proposed mechanisms of action, summarizes the activity of analogous compounds, and provides detailed protocols for synthesis and evaluation to guide future research.

Proposed Mechanism of Action

The antimicrobial activity of isonicotinohydrazide analogs, particularly against Mycobacterium tuberculosis, is well-established. It is hypothesized that this compound analogs would follow a similar mechanism. The parent compound, isoniazid, is a prodrug that requires activation within the bacterial cell.[2]

  • Activation : The hydrazide is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3]

  • Radical Formation : This activation converts the compound into reactive species, such as isonicotinoyl radicals.[3][4]

  • Adduct Formation : These radicals then form a covalent adduct with the NAD(H) cofactor.[4][5]

  • Enzyme Inhibition : The resulting isonicotinic acyl-NAD adduct binds with high affinity to the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2][5]

  • Disruption of Cell Wall Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[2] Inhibition of InhA disrupts this synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.[2]

Increased lipophilicity, which can be achieved by introducing a bromo- group, often correlates with enhanced antimicrobial activity by facilitating the compound's passage across the microbial cell membrane.[1][6]

Hypothetical Mechanism of Action cluster_bacterium Bacterial Cell Prodrug This compound (Prodrug) Activated Activated Radical Species Prodrug->Activated Activation by KatG Enzyme Adduct Bromo-isonicotinoyl-NAD Adduct Activated->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes Death Cell Wall Disruption & Bacterial Death MycolicAcid->Death Disruption leads to

Caption: Hypothetical mechanism of this compound action.

Quantitative Data on Structurally Related Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) values for various hydrazide, hydrazone, and other related derivatives against a range of pathogenic bacteria and fungi. This data provides a benchmark for the potential efficacy of novel this compound analogs.

Table 1: Antibacterial Activity of Related Hydrazone Analogs

Compound Type Organism MIC (µg/mL) MBC (µg/mL) Reference
1,2-Benzothiazine Derivatives Bacillus subtilis 25 - 600 25 - 600 [7]
1,2-Benzothiazine Derivatives Staphylococcus aureus 100 - 500 200 - 400 [7]
Robenidine Analogue Methicillin-resistant S. aureus (MRSA) 1.0 N/A [8]
Robenidine Analogue Vancomycin-resistant Enterococci (VRE) 0.5 N/A [8]
Robenidine Analogue E. coli 16 N/A [8]
Robenidine Analogue P. aeruginosa 32 N/A [8]
Thiosemicarbazide Derivatives S. aureus Low µM range N/A [9]

| Thiosemicarbazide Derivatives | P. aeruginosa | Low µM range | N/A |[9] |

Table 2: Antifungal Activity of Related Hydrazide and Other Analogs

Compound Type Organism MIC (µg/mL) MFC (µg/mL) Reference
Hydrazine-based lactam (Hyd.Cl) Candida albicans 5.6 N/A [10]
Hydrazine-based lactam (Hyd.H) Candida albicans 9.6 N/A [10]
2-Acyl-1,4-benzohydroquinone Candida krusei 2 N/A [11]
2-Acyl-1,4-benzohydroquinone Rhizopus oryzae 4 N/A [11]
Steroidal Hydrazones Various Fungal Strains 370 - 3000 500 - 6000 [12]
Pyrimidine Analog (Carmofur) Fonsecaea pedrosoi 0.156 - 20 Fungicidal [13]
Occidiofungin Analog S. cerevisiae 2 N/A [14][15]
Occidiofungin Analog C. glabrata 8 N/A [14][15]

| Occidiofungin Analog | C. albicans | 16 | N/A |[14][15] |

Experimental Protocols

Protocol for Synthesis of Isonicotinohydrazide Analogs (Schiff Bases)

This protocol describes a general method for synthesizing Schiff base derivatives of isonicotinohydrazide by reacting it with a substituted aldehyde.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Substituted Aldehyde (e.g., 2-propoxybenzaldehyde[16])

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of isoniazid (e.g., 1.37 g, 0.010 mol) and the selected aldehyde in absolute ethanol (50 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Allow the mixture to stand, or cool further in an ice bath, to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a vacuum oven at a low temperature.

  • Characterize the final compound using spectral methods such as IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[16]

Synthesis and Evaluation Workflow Start Starting Materials (this compound + Aldehyde/Ketone) Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Purify Purification (Recrystallization / Chromatography) Reaction->Purify Characterize Structural Characterization (NMR, IR, Mass Spec) Purify->Characterize Screen Biological Evaluation (Antimicrobial/Antifungal Screening) Characterize->Screen

Caption: General workflow for synthesis and evaluation of analogs.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7][17]

Materials:

  • Synthesized compound stock solution (in DMSO or other suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

  • Incubator

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the wells.

  • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (wells with a known antimicrobial agent) and a negative/sterility control (wells with medium only) and a growth control (wells with medium and inoculum).

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[18]

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol for Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC test to determine if a compound is microbicidal or microbistatic.[7][13]

Procedure:

  • Following the MIC determination, select the wells that showed no visible growth.

  • Using a sterile pipette or loop, take a 10-100 µL aliquot from each of these clear wells.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).[18]

  • Incubate the agar plates under the appropriate conditions (35-37°C for 24-48 hours).

  • The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).[13]

Antimicrobial Testing Workflow Compound Test Compound MIC Determine MIC (Broth Microdilution) Compound->MIC Result MIC Value (Lowest concentration with no growth) MIC->Result MBC_MFC Determine MBC/MFC (Subculture from clear wells) MIC->MBC_MFC Final MBC/MFC Value (Lowest concentration that kills 99.9%) MBC_MFC->Final Action Determine Mode of Action (Bacteriostatic vs. Bactericidal) Final->Action

Caption: A typical workflow for evaluating antimicrobial compounds.[1]

Disclaimer: This document summarizes available scientific information and provides generalized protocols based on research conducted on structurally related compounds.[1] The antimicrobial and antifungal potential of this compound analogs must be experimentally verified. The protocols provided are intended as a guide and may require optimization for specific compounds and microbial strains.

References

Application Notes and Protocols: 2-Bromoisonicotinohydrazide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromoisonicotinohydrazide as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for screening, hit validation, and lead optimization are provided to guide researchers in their drug discovery endeavors.

Introduction to this compound in FBDD

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1][2][3] this compound is an attractive fragment for FBDD campaigns due to its structural features and physicochemical properties. It possesses a pyridine ring, a bromine atom, and a hydrazide group, which can participate in various non-covalent interactions with a protein target, including hydrogen bonding, halogen bonding, and π-stacking. Its adherence to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors < 3) makes it an ideal starting point for fragment screening.[4]

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₆H₆BrN₃O[5][6]
Molecular Weight 216.04 g/mol [6]
CAS Number 29849-15-8[6]
SMILES NNC(=O)c1cc(Br)ncn1[6]
Purity ≥98% (commercially available)[6]

Hypothetical Screening and Hit Validation Workflow

This section outlines a typical workflow for identifying and validating this compound as a fragment hit against a hypothetical protein target, "Protein X."

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., NMR, SPR, TSA) FragmentLibrary->PrimaryScreen InitialHits Initial Hits PrimaryScreen->InitialHits OrthogonalScreen Orthogonal Screen (e.g., ITC, X-ray Crystallography) InitialHits->OrthogonalScreen BindingConfirmation Binding Confirmation OrthogonalScreen->BindingConfirmation SAR Structure-Activity Relationship (SAR) by Analogs BindingConfirmation->SAR BindingMode Binding Mode Analysis (X-ray, NMR) BindingConfirmation->BindingMode FragmentGrowing Fragment Growing SAR->FragmentGrowing FragmentLinking Fragment Linking SAR->FragmentLinking FragmentMerging Fragment Merging SAR->FragmentMerging BindingMode->FragmentGrowing BindingMode->FragmentLinking BindingMode->FragmentMerging LeadCompound Lead Compound FragmentGrowing->LeadCompound FragmentLinking->LeadCompound FragmentMerging->LeadCompound

Caption: A typical workflow for fragment-based drug discovery.

Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of fragments to a target protein immobilized on a sensor chip.[7][8]

Objective: To identify fragments that bind to Protein X.

Materials:

  • Biacore™ instrument (or equivalent)

  • CM5 sensor chip

  • Protein X (target protein)

  • This compound and other fragments (dissolved in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

Protocol:

  • Immobilization of Protein X:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Protein X (at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the fragment stock solution into the running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

    • Inject the fragment solution over the immobilized Protein X surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between fragment injections with a mild regeneration buffer (e.g., 50 mM NaOH).

Data Analysis: Fragments that show a significant and reproducible increase in RU upon binding are considered initial hits.

Hypothetical SPR Data for this compound:

FragmentConcentration (µM)Response Units (RU)Binding Affinity (K D)
This compound20050~500 µM
Negative Control200< 5No Binding
Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change upon binding, providing thermodynamic data about the interaction.[1]

Objective: To confirm the binding of this compound to Protein X and determine the binding affinity and thermodynamics.

Materials:

  • Isothermal titration calorimeter

  • Protein X

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Protocol:

  • Sample Preparation:

    • Dialyze Protein X against the dialysis buffer overnight at 4°C.

    • Dissolve this compound in the final dialysis buffer.

  • ITC Experiment:

    • Load the sample cell with Protein X (e.g., at 20 µM).

    • Load the injection syringe with this compound (e.g., at 200 µM).

    • Perform a series of injections of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat changes after each injection.

Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the dissociation constant (K D), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Hypothetical ITC Data for this compound:

ParameterValue
K D 450 µM
ΔH -8.5 kcal/mol
-TΔS -2.1 kcal/mol
ΔG -6.4 kcal/mol
Stoichiometry (n) 0.95
Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein.[4][9]

Objective: To determine the three-dimensional structure of the Protein X/2-bromoisonicotinohydrazide complex.

Protocol:

  • Crystallization:

    • Crystallize Protein X using vapor diffusion (sitting or hanging drop) method.

    • Soak the Protein X crystals in a solution containing a high concentration of this compound (e.g., 1-10 mM).

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Refine the structure and model the this compound fragment into the observed electron density.

Data Analysis: The final refined structure reveals the precise binding site and the key interactions between this compound and Protein X.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a binder and its binding mode is elucidated, the next step is to improve its potency and drug-like properties.[3]

Optimization_Strategies cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_outcome Outcome InitialHit This compound (Weak Binder) Growing Fragment Growing (Adding functional groups) InitialHit->Growing Linking Fragment Linking (Connecting to another fragment) InitialHit->Linking Merging Fragment Merging (Combining with another fragment) InitialHit->Merging PotentLead Potent Lead Compound (Improved Affinity & Properties) Growing->PotentLead Linking->PotentLead Merging->PotentLead

Caption: Strategies for optimizing a fragment hit into a lead compound.

1. Fragment Growing: This strategy involves adding chemical moieties to the initial fragment to make additional favorable interactions with the target protein.[3] Based on the X-ray crystal structure, if there is an adjacent pocket, the hydrazide or the pyridine ring of this compound can be modified to extend into that pocket.

2. Fragment Linking: If another fragment is found to bind in a nearby site, the two fragments can be chemically linked together to create a larger, more potent molecule.[1][3] The linker's length and composition are critical for maintaining the optimal binding orientation of both fragments.

3. Fragment Merging: If a second fragment is identified that overlaps in its binding site with this compound, a new molecule can be designed that incorporates the key interacting features of both fragments into a single scaffold.[1][3]

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical handles allow for robust screening, validation, and subsequent optimization into potent lead compounds. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers leveraging this fragment in their drug discovery programs.

References

Application Notes and Protocols for Condensation Reaction with 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of hydrazone derivatives through the condensation reaction of 2-Bromoisonicotinohydrazide with various aromatic aldehydes and ketones. These derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.[1][2]

Introduction

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone.[1] Derivatives of isonicotinic acid hydrazide, in particular, have a well-established history in drug discovery, with isoniazid being a frontline antituberculosis drug.[1][2] The introduction of a bromine substituent on the isonicotinic acid scaffold can modulate the physicochemical and biological properties of the resulting hydrazones, making them promising candidates for further investigation as therapeutic agents.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis and purification of hydrazones derived from this compound.

Materials and Equipment
  • This compound

  • Various aromatic aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Absolute ethanol or Methanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

General Synthesis Procedure

A general and widely applicable method for the synthesis of (E)-N'-(substituted benzylidene)-2-bromoisonicotinohydrazide derivatives involves the acid-catalyzed condensation of this compound with a variety of aldehydes or ketones.[3]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol or methanol with gentle warming and stirring.

  • Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1.0 equivalent) of the respective aromatic aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude product can be further purified by recrystallization from absolute ethanol to obtain a crystalline solid.[4]

Data Presentation

The following tables summarize representative quantitative data for hydrazone derivatives synthesized from isonicotinic hydrazide, which are expected to be comparable to their 2-bromo analogues.

Table 1: Reaction Conditions and Yields of Representative Hydrazones

Aldehyde/KetoneSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydeEthanolAcetic Acid582205-208
4-ChlorobenzaldehydeEthanolAcetic Acid685230-232
4-MethoxybenzaldehydeEthanolAcetic Acid488198-200
AcetophenoneMethanolAcetic Acid875185-187

Table 2: Spectroscopic Data for a Representative Hydrazone: (E)-N'-(benzylidene)isonicotinohydrazide

Spectroscopic TechniqueCharacteristic Peaks
FTIR (KBr, cm⁻¹) 3365 (N-H), 1678 (C=O, amide I), 1634 (C=N), 1569 (C=C)[5]
¹H NMR (DMSO-d₆, δ ppm) 12.25 (s, 1H, -NH-N=), 8.92 (d, 2H, pyridine), 8.72 (s, 1H, N=CH), 8.69 (d, 2H, pyridine), 7.62-7.39 (m, 5H, benzylidene)[5]
¹³C NMR (DMSO-d₆, δ ppm) 162.5 (C=O), 150.8 (pyridine C), 148.9 (N=CH), 142.1 (pyridine C), 134.5 (aromatic C), 130.6 (aromatic C), 129.2 (aromatic C), 127.8 (aromatic C), 121.9 (pyridine C)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Aromatic Aldehyde/Ketone dissolution Dissolve in Ethanol/ Methanol start->dissolution catalysis Add Glacial Acetic Acid dissolution->catalysis reflux Reflux (2-6h) catalysis->reflux cooling Cool to RT reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry washing->drying recrystallization Recrystallization (Ethanol) drying->recrystallization characterization Characterization (MP, FTIR, NMR) recrystallization->characterization signaling_pathway cluster_cell Cancer Cell Hydrazone This compound Derivative Bax Bax Hydrazone->Bax activates Bcl2 Bcl-2 Hydrazone->Bcl2 inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromoisonicotinohydrazide.

Troubleshooting Guide

Encountering issues during the purification of this compound can be a common challenge. This guide provides solutions to frequently encountered problems.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.- The compound "oiled out" instead of crystallizing.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]- If an oil forms, try redissolving it in a small amount of hot solvent and then cooling slowly with vigorous stirring or scratching the inside of the flask to induce crystallization. Alternatively, consider a different solvent system.
Persistent Impurities After Recrystallization - The impurity has similar solubility characteristics to the desired product in the chosen solvent.- The crystals were not washed properly after filtration.- Try a different recrystallization solvent or a solvent pair.- Perform a second recrystallization.- Consider using column chromatography for more challenging separations.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[3]
Poor Separation in Column Chromatography - Inappropriate mobile phase polarity.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- The column was overloaded with the crude product.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first to achieve good separation.[4]- Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[5]- Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of the stationary phase before loading it onto the column.- Use an appropriate amount of stationary phase for the quantity of crude material being purified.
Product Elutes with the Solvent Front in Column Chromatography - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a non-polar solvent and gradually increase the polarity.
Product Does Not Elute from the Column - The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as ethyl 2-bromoisonicotinate, excess hydrazine, and by-products from side reactions.[6] Potential by-products could arise from reactions involving impurities in the starting materials or degradation of the product under harsh reaction conditions.[6]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on the purification of similar hydrazide compounds, ethanol is a potential solvent for recrystallization. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. Experimentation with small amounts of different solvents (e.g., isopropanol, acetonitrile, or solvent mixtures like ethanol/water) is recommended to find the optimal system.

Q3: How can I determine the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What is a typical mobile phase for column chromatography of this compound?

A4: For column chromatography on silica gel, a common stationary phase, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[4] The optimal mobile phase composition should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

Q5: My this compound appears as an off-white or yellowish solid. Is this normal?

A5: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of impurities. Purification by recrystallization or column chromatography should yield a purer, whiter product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol) and observe the solubility at room temperature. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.[7]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin eluting the column with the least polar solvent mixture.[4] Collect fractions and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexanes). This will help to elute compounds that are more strongly adsorbed to the stationary phase.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization859875Solvent: Ethanol
Column Chromatography85>9960Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Path Column Column Chromatography Crude->Column Chromatography Path Recrystallize Cool to Crystallize Dissolve->Recrystallize Filter Filter and Wash Crystals Recrystallize->Filter Dry Dry Purified Product Filter->Dry TLC Analyze Purity (TLC/HPLC) Dry->TLC Pure Pure this compound Column->Pure TLC->Column If Impure TLC->Pure If Pure

Caption: General workflow for the purification of this compound.

Decision_Tree Start Start with Crude Product Purity_Check1 Assess Impurity Profile (TLC) Start->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Few, non-polar impurities Column Column Chromatography Purity_Check1->Column Multiple or polar impurities Purity_Check2 Check Purity Recrystallization->Purity_Check2 Column->Purity_Check2 End Pure Product Purity_Check2->End Purity > 98% Repeat_Purification Repeat Purification or Use Alternative Method Purity_Check2->Repeat_Purification Purity < 98%

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: 2-Bromoisonicotinohydrazide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 2-Bromoisonicotinohydrazide and its derivatives, particularly Schiff bases (hydrazones).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of an ester of 2-bromoisonicotinic acid, typically ethyl 2-bromoisonicotinate, with hydrazine hydrate. This reaction is usually performed in an alcoholic solvent like ethanol.

Q2: My Schiff base (hydrazone) formation reaction is not working. What are the critical factors for this reaction?

A2: The formation of a hydrazone from this compound and an aldehyde or ketone is an equilibrium-controlled condensation reaction. Key factors for success include:

  • Catalysis: The reaction is typically catalyzed by a small amount of weak acid, such as glacial acetic acid, to facilitate the dehydration step.

  • Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., with molecular sieves or a Dean-Stark apparatus) will drive the equilibrium towards the product.

  • Solvent: Anhydrous solvents, most commonly absolute ethanol or methanol, are preferred to minimize hydrolysis of the product.

  • Reactant Purity: Ensure the aldehyde/ketone and the hydrazide starting materials are pure.

Q3: How can I purify the final this compound derivatives?

A3: Recrystallization is the most common method for purifying solid hydrazone derivatives. The choice of solvent is critical: the compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. Ethanol is often a suitable solvent for this class of compounds. For stubborn purifications, column chromatography on silica gel may be necessary.

Q4: What are common side reactions to be aware of during the synthesis?

A4: During the initial synthesis of this compound, using a large excess of hydrazine hydrate can sometimes lead to the formation of N,N'-bis(2-bromoisonicotinoyl)hydrazine. During the subsequent Schiff base formation, hydrolysis of the hydrazone product back to the starting materials can occur if water is present.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol describes a general and widely used method for the synthesis of hydrazides from their corresponding ethyl esters.

Materials:

  • Ethyl 2-bromoisonicotinate (1.0 eq)

  • Hydrazine hydrate (80-99%) (≥ 10 eq)

  • Absolute Ethanol

Procedure:

  • Dissolve ethyl 2-bromoisonicotinate (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of hydrazine hydrate (at least 10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 10-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ester), cool the mixture to room temperature.

  • Often, the product will precipitate upon cooling. If not, the reaction mixture can be concentrated under reduced pressure to remove the ethanol.

  • The cooled mixture or concentrated residue is then poured into ice-cold water to precipitate the solid product.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of N'-(substituted-benzylidene)-2-bromoisonicotinohydrazide Derivatives (Schiff Bases)

This protocol is adapted from established procedures for the synthesis of analogous isonicotinohydrazide derivatives.[1][2]

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde or ketone (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the corresponding substituted aldehyde or ketone (1.0 eq) to the suspension.

  • Add a few drops (typically 2-3) of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction's completion by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • The crude product is washed with a small amount of cold ethanol.

  • Purify the product by recrystallization from absolute ethanol to obtain the pure N'-(substituted-benzylidene)-2-bromoisonicotinohydrazide derivative.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps.

Table 1: General Conditions for Hydrazide Synthesis from Ester

ParameterCondition/ValueNotes
Ester:Hydrazine Ratio 1:10 to 1:20A large excess of hydrazine drives the reaction to completion.[1]
Solvent Absolute Ethanol or MethanolAnhydrous conditions are preferred.
Temperature Reflux (approx. 78-80 °C for Ethanol)High temperature is required to drive the reaction.[3]
Reaction Time 10 - 24 hoursMonitor by TLC for completion.[3]
Typical Yield > 90% (for optimized industrial processes)Yields can vary based on scale and specific substrate.[2]

Table 2: Reaction Parameters for Schiff Base Derivative Synthesis

ParameterCondition/ValueNotes
Hydrazide:Aldehyde Ratio 1:1An equimolar ratio is typically used.
Catalyst Glacial Acetic Acid (catalytic)A few drops are usually sufficient to achieve a mildly acidic pH.[1][2]
Solvent Absolute EthanolProvides a good medium for the reaction and subsequent crystallization.[1][2]
Temperature Reflux (approx. 78-80 °C)Heating is generally required to ensure a reasonable reaction rate.
Reaction Time 4 - 8 hoursVaries depending on the reactivity of the specific aldehyde used.
Purification Method Recrystallization from EthanolA common and effective method for this class of compounds.[2]

Visualized Workflows and Guides

Experimental Workflow Diagram

This diagram illustrates the typical two-step process for synthesizing Schiff base derivatives of this compound.

experimental_workflow cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Schiff Base Formation start Ethyl 2-bromoisonicotinate reagents1 + Hydrazine Hydrate + Ethanol reaction1 Reflux (10-18h) reagents1->reaction1 workup1 Cool & Precipitate in Water reaction1->workup1 product1 This compound workup1->product1 reagents2 + Aldehyde/Ketone + Ethanol + Acetic Acid (cat.) product1->reagents2 Use as Starting Material reaction2 Reflux (4-8h) reagents2->reaction2 workup2 Cool & Filter reaction2->workup2 purify Recrystallize (Ethanol) workup2->purify final_product Schiff Base Derivative purify->final_product

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting Guide: Low Yield in Schiff Base Synthesis

This decision tree helps diagnose and solve common issues leading to low yields during the formation of hydrazone derivatives.

troubleshooting_guide start Low Yield of Schiff Base Product check_sm TLC shows unreacted starting materials? start->check_sm check_purity Product appears impure or oily? start->check_purity check_sm->check_purity No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes purification_issue Purification Issue check_purity->purification_issue Yes cause_water Cause: Water from reaction is hydrolyzing product? incomplete_rxn->cause_water cause_ph Cause: Suboptimal pH? incomplete_rxn->cause_ph cause_time Cause: Insufficient reaction time/temp? incomplete_rxn->cause_time solution_water Solution: Add dehydrating agent (e.g., molecular sieves) or use Dean-Stark trap. cause_water->solution_water solution_ph Solution: Ensure catalytic amount of weak acid (e.g., acetic acid) is present. cause_ph->solution_ph solution_time Solution: Increase reflux time and monitor by TLC until starting material is consumed. cause_time->solution_time cause_solvent Cause: Incorrect recrystallization solvent? purification_issue->cause_solvent cause_cooling Cause: Cooled too quickly? purification_issue->cause_cooling solution_solvent Solution: Test solvent systems. Product should be soluble when hot, in-soluble when cold. cause_solvent->solution_solvent solution_cooling Solution: Allow solution to cool slowly to room temperature before placing in an ice bath. cause_cooling->solution_cooling

Caption: Troubleshooting decision tree for low yield in Schiff base synthesis.

References

Technical Support Center: Side Product Identification in 2-Bromoisonicotinohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoisonicotinohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common side products observed during the synthesis of this compound from Ethyl 2-bromoisonicotinate and hydrazine hydrate?

A1: The primary reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl 2-bromoisonicotinate with hydrazine hydrate to form the desired this compound. However, several side products can form under various conditions:

  • Unreacted Starting Material: Incomplete reaction can leave residual ethyl 2-bromoisonicotinate.

  • Over-reaction/Dimerization (Azine Formation): The newly formed hydrazide can react with another molecule of the starting ester or with itself under certain conditions to form a dimeric azine impurity.

  • Hydrolysis: The ester starting material or the hydrazide product can undergo hydrolysis to form 2-bromoisonicotinic acid, especially in the presence of water and at elevated temperatures.

  • Impurities from Starting Materials: Impurities present in the starting ethyl 2-bromoisonicotinate, such as 2,5-dibromoisonicotinate or 2-hydroxyisonicotinate, can react with hydrazine to form the corresponding hydrazide impurities.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can be attributed to several factors. A troubleshooting guide is provided below to address this issue. Common causes include incomplete reaction, side reactions consuming the starting materials, and suboptimal reaction conditions. To improve the yield, consider the following:

  • Purity of Reactants: Ensure the use of high-purity ethyl 2-bromoisonicotinate and hydrazine hydrate. Impurities can lead to unwanted side reactions.

  • Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[1]

  • Reaction Time and Temperature: While some hydrazide syntheses are rapid, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2] Prolonged reaction times or excessively high temperatures can promote the formation of degradation products.

  • Solvent: Anhydrous ethanol or methanol are commonly used solvents. Ensure the solvent is dry to minimize hydrolysis of the ester.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: The first step in identifying an unknown peak is to consider the potential side products mentioned in Q1. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for determining the molecular weight of the unknown impurity, which provides significant clues to its structure. For unambiguous structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guides

Issue 1: Presence of a significant amount of unreacted ethyl 2-bromoisonicotinate.
Possible Cause Troubleshooting Step
Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the starting material spot persists, consider extending the reflux time. A modest increase in temperature might also be beneficial, but should be done cautiously to avoid degradation.[2]
Inadequate amount of hydrazine hydrate.Use a slight excess (1.2-1.5 equivalents) of hydrazine hydrate to ensure the complete conversion of the ester.[1]
Poor quality of hydrazine hydrate.Use fresh, high-purity hydrazine hydrate. The concentration of commercially available hydrazine hydrate solutions can decrease over time.
Issue 2: Formation of a major byproduct with a higher molecular weight.

This often indicates the formation of an azine dimer.

Possible Cause Troubleshooting Step
High reaction temperature or prolonged reaction time.Optimize the reaction conditions by running the reaction at the lowest effective temperature and for the minimum time required for complete consumption of the starting ester, as monitored by TLC.
Incorrect stoichiometry.Avoid a large excess of the starting ester.
Presence of an oxidizing agent.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromoisonicotinate (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2-1.5 eq) dropwise to the stirred solution at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.[4]

HPLC Method for Impurity Profiling

This is a general method and should be validated for your specific application.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Potential Side Products and their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
This compoundC₆H₆BrN₃O216.04Main Product
Ethyl 2-bromoisonicotinateC₈H₈BrNO₂230.06Starting Material[5]
2-Bromoisonicotinic acidC₆H₄BrNO₂201.01Hydrolysis Product
2,5-DibromoisonicotinohydrazideC₆H₅Br₂N₃O294.94Impurity from starting material
2-HydroxyisonicotinohydrazideC₆H₇N₃O₂153.14Impurity from starting material
N',2-bis(2-bromoisonicotinoyl)hydrazineC₁₂H₉Br₂N₅O₂429.05Dimerization/Over-reaction

Visualizations

experimental_workflow Experimental Workflow for Side Product Identification cluster_synthesis Synthesis cluster_analysis Analysis & Identification start Ethyl 2-bromoisonicotinate + Hydrazine Hydrate in Ethanol reflux Reflux & Monitor by TLC start->reflux workup Cooling & Precipitation/ Solvent Removal reflux->workup crude Crude this compound workup->crude hplc HPLC-UV Analysis crude->hplc Purity Check & Impurity Profile lcms LC-MS Analysis hplc->lcms If unknown peaks final_product Pure this compound hplc->final_product If pure nmr Isolation & NMR Spectroscopy lcms->nmr For structural elucidation identified_side_product Identified Side Product nmr->identified_side_product Structure Confirmed

Caption: Workflow for synthesis, analysis, and identification of side products.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_sm Analyze reaction mixture by HPLC. Is starting material present? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm action1 Increase reaction time/temperature OR Increase hydrazine hydrate eq. yes_sm->action1 check_byproducts Are there significant byproduct peaks? no_sm->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts no_byproducts No check_byproducts->no_byproducts action2 Identify byproducts (LC-MS, NMR). Optimize conditions to minimize (e.g., lower temp, shorter time). yes_byproducts->action2 action3 Check purity of starting materials and reagents. Review work-up and purification steps. no_byproducts->action3

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Resolving Isomeric Mixtures of 2-Bromoisonicotinohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoisonicotinohydrazide hydrazones. The information is designed to address common challenges encountered during the separation and characterization of their isomeric forms.

Frequently Asked Questions (FAQs)

Q1: What types of isomers are typically formed during the synthesis of this compound hydrazones?

A1: When synthesizing hydrazones from this compound and various aldehydes or ketones, you can expect to form a mixture of geometric isomers (E/Z) around the C=N double bond. Additionally, due to restricted rotation around the N-C(O) amide bond, conformational isomers (rotamers), often referred to as syn and anti, can also be present. The formation and stability of these isomers can be influenced by reaction conditions, solvents, and the steric and electronic properties of the substituents.[1]

Q2: How can I monitor the formation of isomers during the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of your reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of new product spots.[2] Geometric isomers often have different polarities, leading to distinct Rf values, which can sometimes be observed as separate or elongated spots on the TLC plate.[3]

Q3: Which analytical techniques are definitive for identifying the specific isomers of this compound hydrazones?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for distinguishing between E and Z isomers.[4] The chemical shifts of protons near the C=N bond, such as the imine proton (-CH=N-), will differ between isomers. Protons that are spatially close to the electron-withdrawing bromine atom or the pyridine ring in one isomer will be deshielded and appear at a lower field compared to the other isomer. In some cases, the symmetry of one isomer may result in fewer signals in the NMR spectrum compared to a less symmetric isomer.[4] For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

Q4: My purified hydrazone appears to be a single spot on TLC, but the NMR spectrum is complex. What could be the issue?

A4: It is possible that the E and Z isomers of your this compound hydrazone have very similar polarities and are not resolved on the TLC plate under the conditions used. The complexity in the NMR spectrum, such as doubled signals for some protons, is a strong indication that you have a mixture of isomers.[4] It is also possible that you are observing a mixture of conformational isomers (syn/anti rotamers) which can interconvert in solution.

Q5: Are this compound hydrazones stable during purification?

A5: Hydrazones can be sensitive to acidic conditions, which may cause decomposition or hydrolysis back to the starting hydrazide and carbonyl compound.[3] This is a critical consideration when using silica gel for column chromatography, as standard silica gel can be slightly acidic.

Troubleshooting Guides

Problem 1: Poor or No Separation of Isomers on TLC
Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the isomers.
- Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[5]
- Try different solvent systems with varying polarities and selectivities (e.g., dichloromethane/methanol).
Co-elution of Isomers The isomers may have very similar polarities.
- Use high-performance TLC (HPTLC) plates for better resolution.
- Consider 2D TLC, where the plate is developed in one solvent system, dried, rotated 90 degrees, and developed in a second, different solvent system.
Problem 2: Isomer Degradation During Column Chromatography
Potential CauseRecommended Solution
Acidic Stationary Phase Standard silica gel can be acidic, leading to the hydrolysis of the hydrazone.[3]
- Use basic alumina as the stationary phase.[6]
- Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1% triethylamine.[7]
Prolonged Exposure on the Column The longer the compound remains on the column, the greater the chance of degradation.
- Use flash column chromatography to expedite the separation.[5]
- Choose a solvent system that provides an optimal Rf value (around 0.25-0.35) for the target isomers to ensure efficient elution.[8]
Problem 3: Difficulty in Obtaining Pure Isomers by Recrystallization
Potential CauseRecommended Solution
"Oiling Out" of the Product The compound is coming out of the solution as a liquid instead of a solid.
- Ensure the crude product is dissolved in a minimum amount of hot solvent.[9]
- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
- Try a two-solvent recrystallization system. Dissolve the compound in a good solvent and slowly add a poor solvent until the solution becomes turbid, then heat to clarify and cool slowly.[7]
Co-crystallization of Isomers The isomers have similar crystal lattice energies and are crystallizing together.
- Attempt recrystallization from a variety of solvents with different polarities (e.g., ethanol, acetonitrile, ethyl acetate/hexane).[7]
- If one isomer is present in a much larger quantity, repeated recrystallizations may enrich the mother liquor with the minor isomer.

Data Presentation

Note: The following tables provide illustrative data based on typical values for hydrazones. Optimal conditions for specific this compound hydrazone derivatives should be determined empirically.

Table 1: Example TLC Solvent Systems for Isomer Separation

Solvent System (v/v)Typical Rf (Isomer 1)Typical Rf (Isomer 2)Notes
Hexane:Ethyl Acetate (7:3)0.450.38Good starting point for many hydrazones. Adjust ratio for optimal separation.
Dichloromethane:Methanol (98:2)0.500.42Suitable for more polar hydrazones.
Toluene:Acetone (9:1)0.600.55Offers different selectivity compared to ester-based systems.

Table 2: Example HPLC Conditions for Isomer Resolution

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 60:40 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection UV at a suitable wavelength (e.g., 254 nm or 272 nm)[10]
Expected Observation Two separate peaks corresponding to the E and Z isomers.

Table 3: Characteristic ¹H NMR Chemical Shift Differences (Illustrative)

ProtonTypical Chemical Shift Range (ppm)Expected Difference Between Isomers
-N=CH- (Imine) 7.5 - 8.5The proton on the carbon of the C=N bond may show a significant difference in chemical shift between the E and Z isomers due to anisotropic effects of nearby aromatic rings.
-NH- (Amide) 10.0 - 12.0The chemical shift of the amide proton can vary depending on its involvement in intramolecular hydrogen bonding, which may differ between isomers.
Pyridine Ring Protons 7.0 - 9.0Protons on the pyridine ring, particularly those adjacent to the hydrazone moiety, will experience different electronic environments in the E and Z isomers, leading to distinct chemical shifts.

Experimental Protocols

Protocol 1: General Synthesis of this compound Hydrazones
  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[11]

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[11]

  • Stir the reaction mixture at room temperature or heat under reflux for 2-6 hours.[11]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Separation of Isomers by Flash Column Chromatography
  • Solvent System Selection: Determine an optimal solvent system using TLC that provides good separation between the two isomer spots (ideally with a ΔRf of at least 0.1). A common starting point is a mixture of hexane and ethyl acetate.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude isomeric mixture in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the selected solvent system.

    • Maintain a constant flow rate, applying gentle pressure if necessary (flash chromatography).[5]

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify which fractions contain each pure isomer.

  • Isolation:

    • Combine the fractions containing the pure isomer.

    • Remove the solvent under reduced pressure to yield the purified isomer.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Resolution cluster_analysis Analysis Reactants This compound + Aldehyde/Ketone Reaction Acid-Catalyzed Condensation Reactants->Reaction Ethanol, Reflux Crude Crude Isomeric Mixture (E and Z) Reaction->Crude TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography (Silica Gel or Alumina) TLC->Column Optimized Eluent Fractions Collect Fractions Column->Fractions Pure_E Pure E-Isomer Fractions->Pure_E Combine Fractions Pure_Z Pure Z-Isomer Fractions->Pure_Z Combine Fractions NMR 1H NMR Spectroscopy Pure_E->NMR HPLC HPLC Analysis Pure_E->HPLC Pure_Z->NMR Pure_Z->HPLC

Caption: Experimental workflow for synthesis, purification, and analysis.

G Start Isomeric Mixture Obtained TLC_Check Run TLC with various solvent systems (e.g., Hexane:EtOAc) Start->TLC_Check Separation Are spots well-separated (ΔRf > 0.1)? TLC_Check->Separation Column Proceed with Column Chromatography Separation->Column Yes Adjust Adjust solvent polarity. Try different solvent systems (e.g., DCM:MeOH) Separation->Adjust No Degradation Is there streaking or decomposition on TLC? Column->Degradation Adjust->TLC_Check Base Add 1% Triethylamine to eluent OR Use basic alumina Degradation->Base Yes Isolate Isolate pure isomers Degradation->Isolate No Base->Column

Caption: Troubleshooting logic for chromatographic separation.

References

Technical Support Center: Troubleshooting Low Reactivity in 2-Bromoisonicotinohydrazide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the functionalization of 2-Bromoisonicotinohydrazide. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help overcome challenges related to low reactivity and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often exhibit low reactivity in functionalization reactions?

A1: The low reactivity of this compound can be attributed to several factors. The electron-withdrawing nature of the bromine atom and the pyridine ring deactivates the hydrazide moiety, making it less nucleophilic. Additionally, steric hindrance from the bromine atom at the 2-position can impede the approach of reactants.

Q2: What are the most common functionalization reactions for this compound?

A2: The most common functionalization reactions involve the hydrazide group, including acylation, sulfonation, and condensation with aldehydes and ketones to form hydrazones.

Q3: How can I improve the yield of my functionalization reaction?

A3: Optimizing reaction conditions is key. This can include the choice of solvent, catalyst, temperature, and reaction time. Using activating agents can also enhance the reactivity of the hydrazide. For specific guidance, refer to the troubleshooting sections below.

Q4: What are the typical side products observed in these reactions?

A4: Common side products can include unreacted starting material, di-acylated or di-sulfonylated products, and products resulting from the displacement of the bromine atom under harsh reaction conditions.

Q5: How can I purify the final functionalized product?

A5: Purification is typically achieved through recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization will depend on the polarity of the product.

Troubleshooting Guides

Low Yield in Acylation Reactions

Problem: Low conversion of this compound to the desired N'-acyl-2-bromoisonicotinohydrazide.

Possible Causes & Solutions:

  • Low Nucleophilicity of the Hydrazide: The electron-withdrawing effects of the pyridine ring and bromine atom reduce the nucleophilicity of the hydrazide nitrogen.

    • Solution: Use a suitable base to deprotonate the hydrazide, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base can be critical and may require screening.

  • Insufficiently Reactive Acylating Agent: The acyl chloride or anhydride may not be reactive enough.

    • Solution: Consider using a more reactive acylating agent. Alternatively, activating agents can be used to increase the electrophilicity of the acylating agent.

  • Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF or DMSO can be effective. Increasing the reaction temperature may improve the reaction rate, but should be done cautiously to avoid side reactions. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Experimental Protocol: General Procedure for Acylation

  • Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, CH2Cl2) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine, 1.2 eq.) and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature as required, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Acylation of this compound - Reaction Conditions and Yields

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamineCH2Cl2RT4~70-80
Acetyl ChloridePyridineDioxane502~65-75
Phenylacetyl ChlorideDIPEADMFRT6~75-85

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Logical Relationship for Troubleshooting Acylation

Acylation_Troubleshooting cluster_problem Problem: Low Acylation Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Low Nucleophilicity Problem->Cause1 Cause2 Poor Acylating Agent Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Add Base (TEA, DIPEA) Cause1->Solution1 Solution2 Use More Reactive Agent or Activator Cause2->Solution2 Solution3 Optimize Solvent, Temp, Time Cause3->Solution3

Caption: Troubleshooting workflow for low acylation yield.

Poor Conversion in Condensation Reactions (Hydrazone Formation)

Problem: Incomplete reaction between this compound and an aldehyde or ketone.

Possible Causes & Solutions:

  • Deactivation of the Hydrazide: As with acylation, the hydrazide is a relatively weak nucleophile.

    • Solution: The reaction is often catalyzed by the addition of a small amount of acid, such as glacial acetic acid or a Lewis acid. This protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic.

  • Steric Hindrance: Bulky aldehydes or ketones may react slowly.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Using a more effective catalyst may also be beneficial.

  • Reversibility of the Reaction: Hydrazone formation is a reversible equilibrium.

    • Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate. This will drive the equilibrium towards the product.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by filtration and wash it with cold solvent.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Table 2: Condensation of this compound with Aldehydes - Reaction Conditions and Yields

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeAcetic AcidEthanolReflux3~85-95
4-ChlorobenzaldehydeAcetic AcidEthanolReflux4~90-98
4-NitrobenzaldehydeAcetic AcidMethanolReflux2~92-99

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Workflow for Hydrazone Synthesis

Hydrazone_Workflow Start Start: This compound + Aldehyde/Ketone Step1 Dissolve in Solvent (e.g., Ethanol) Start->Step1 Step2 Add Catalyst (e.g., Acetic Acid) Step1->Step2 Step3 Reflux Reaction Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool and Precipitate Step4->Step5 End End: Purified Hydrazone Step5->End

Caption: General workflow for hydrazone synthesis.

Inefficient Sulfonation

Problem: Low yield of the desired N'-sulfonyl-2-bromoisonicotinohydrazide.

Possible Causes & Solutions:

  • Low Reactivity of the Hydrazide: Similar to acylation, the hydrazide's nucleophilicity is a limiting factor.

    • Solution: The reaction is typically carried out in the presence of a base like pyridine, which acts as both a solvent and a catalyst, activating the hydrazide.

  • Decomposition of the Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture.

    • Solution: Ensure all reagents and glassware are dry and the reaction is performed under anhydrous conditions.

  • Side Reactions: Over-sulfonation or reactions at the pyridine ring nitrogen can occur.

    • Solution: Control the stoichiometry of the sulfonyl chloride carefully. Running the reaction at a lower temperature may also help to minimize side reactions.

Experimental Protocol: General Procedure for Sulfonation

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq.) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Table 3: Sulfonation of this compound - Reaction Conditions and Yields

| Sulfonyl Chloride | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzenesulfonyl Chloride | Pyridine | 0 to RT | 12 | ~60-70 | | p-Toluenesulfonyl Chloride | Pyridine | 0 to RT | 12 | ~65-75 | | 4-Nitrobenzenesulfonyl Chloride | Pyridine | 0 to RT | 10 | ~70-80 |

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Signaling Pathway for Sulfonylation Activation

Sulfonylation_Activation Hydrazide This compound (Nucleophile) ActivatedHydrazide Deprotonated Hydrazide (Enhanced Nucleophile) Hydrazide->ActivatedHydrazide Deprotonation Base Pyridine (Base) Base->ActivatedHydrazide Product N'-Sulfonyl-2-bromo- isonicotinohydrazide ActivatedHydrazide->Product Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Product

Caption: Activation pathway for sulfonylation.

This technical support center aims to provide a starting point for troubleshooting and optimizing the functionalization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific substrates and experimental setup.

Technical Support Center: Scaling Up the Synthesis of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromoisonicotinohydrazide. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up this synthesis for library development.

Experimental Protocols & Data

The most common and scalable method for synthesizing this compound is the hydrazinolysis of a corresponding ester, such as methyl 2-bromoisonicotinate. This method is generally high-yielding and straightforward to perform on a larger scale.

Protocol: Hydrazinolysis of Methyl 2-bromoisonicotinate

This protocol details the reaction of methyl 2-bromoisonicotinate with hydrazine hydrate to yield this compound.

Materials and Reagents:

  • Methyl 2-bromoisonicotinate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (or Methanol)[1]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-bromoisonicotinate in a suitable solvent like ethanol. A typical concentration is 1 mole of ester per 1-2 liters of solvent.[1]

  • Hydrazine Addition: Add hydrazine hydrate to the solution. A molar excess of hydrazine hydrate (typically 1.5 to 2.5 equivalents) is recommended to drive the reaction to completion.[2] The addition can be done dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-85°C for ethanol) and maintain for 3-5 hours.[3][4] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete (as indicated by the consumption of the starting ester on TLC), remove the heat source and allow the mixture to cool slowly to room temperature. A white crystalline product should precipitate.

  • Cooling: To maximize the yield, place the flask in an ice bath for at least one hour to further encourage crystallization.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual hydrazine hydrate and other impurities.

  • Drying: Dry the purified this compound in a vacuum oven to remove all residual solvent.

Data Presentation: Reagent Quantities and Expected Outcomes

The following tables provide sample quantitative data for scaling the synthesis.

Table 1: Reagent Quantities for Different Scales

ScaleMethyl 2-bromoisonicotinate (1.0 eq)Hydrazine Hydrate (~2.0 eq)Ethanol (Solvent)
Lab Scale 23.1 g (0.1 mol)12.5 g (0.2 mol)150 mL
Pilot Scale 231 g (1.0 mol)125 g (2.0 mol)1.5 L
Library Synthesis 1.16 kg (5.0 mol)625 g (10.0 mol)7.5 L

Table 2: Typical Reaction Parameters and Yields

ParameterConditionExpected YieldPurity (Post-Crystallization)
Reaction Time 3 - 5 hours>90%>98%
Temperature 80 - 100°C>95%[3]>99%[3]
Hydrazine Eq. 1.5 - 2.5>92%>98%

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A 1. Dissolve Ester in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (3-5 hours) B->C D 4. Cool to Room Temperature C->D E 5. Chill in Ice Bath D->E F 6. Vacuum Filter Product E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I Final Product H->I

Caption: High-level workflow for the synthesis of this compound.

Chemical Reaction Pathway

This diagram shows the conversion of the starting ester to the final hydrazide product.

G Reaction Pathway cluster_reactants Reactants cluster_products Products Ester Methyl 2-bromoisonicotinate Product This compound Ester->Product  Ethanol, Reflux Byproduct Methanol (CH3OH) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product  Ethanol, Reflux

Caption: Reaction of methyl 2-bromoisonicotinate with hydrazine hydrate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Q1: My yield is low and a significant amount of starting ester remains. What should I do?

A1:

  • Possible Cause: The reaction has not gone to completion due to insufficient reaction time, inadequate temperature, or deactivated reagents.[5]

  • Suggested Solution:

    • Increase Reaction Time: Monitor the reaction using TLC. If starting material is still present after the standard time, extend the reflux period.

    • Adjust Temperature: Ensure the reaction is refluxing vigorously. A slight increase in temperature can improve the reaction rate.[5]

    • Check Reagent Quality: Ensure the hydrazine hydrate has not degraded. Use a fresh bottle or titrate to determine its concentration. For best results, methyl or ethyl esters should be used as they are more reactive.[1]

Q2: The final product is an oil or fails to crystallize properly. How can I fix this?

A2:

  • Possible Cause: This can be due to impurities in the product or residual solvent. Excess hydrazine hydrate can also sometimes interfere with crystallization.

  • Suggested Solution:

    • Solvent System: Try a different solvent or a co-solvent system for recrystallization. Isopropanol or a mixture of ethanol and water can be effective.

    • Seeding: If you have a small amount of pure, solid product, add a "seed" crystal to the cooled solution to initiate crystallization.

    • Purification: Consider treating a solution of the crude product with activated charcoal to adsorb colored or oily impurities before recrystallization.[5]

    • Trituration: If the product oils out, decant the solvent and try triturating the oil with a non-polar solvent like hexane to induce solidification.

Q3: I am observing a significant amount of a byproduct. What could it be?

A3:

  • Possible Cause: The most common byproduct in this reaction is the N,N'-diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This is more likely if the hydrazine concentration is too low locally or if the reaction temperature is excessively high.

  • Suggested Solution:

    • Control Reagent Addition: On a large scale, add the ester solution to the hydrazine solution (reverse addition) to ensure hydrazine is always in excess.

    • Maintain Molar Ratio: Use a sufficient excess of hydrazine hydrate (at least 2 equivalents) to favor the formation of the desired mon-acyl hydrazide.

    • Temperature Control: Avoid excessively high temperatures which can promote side reactions.[5]

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G Troubleshooting Logic Flowchart Problem Problem Detected? LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product / Oiling Out Problem->ImpureProduct Yes Cause_Incomplete Cause: Incomplete Reaction? LowYield->Cause_Incomplete Check TLC for Starting Material Cause_SideReaction Cause: Side Reaction? LowYield->Cause_SideReaction Check TLC/NMR for byproduct Cause_Impurity Cause: Impurities Present? ImpureProduct->Cause_Impurity Sol_TimeTemp Solution: - Increase Reflux Time - Increase Temperature Cause_Incomplete->Sol_TimeTemp Sol_Hydrazine Solution: - Use Excess Hydrazine - Control Addition Cause_SideReaction->Sol_Hydrazine Sol_Recrystallize Solution: - Recrystallize from  different solvent - Use Charcoal Cause_Impurity->Sol_Recrystallize

Caption: A logical troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a large-scale synthesis of this compound? A1: For scalability, starting from methyl or ethyl 2-bromoisonicotinate is highly recommended. These esters are typically prepared from 2-bromoisonicotinic acid and are reactive enough for efficient hydrazinolysis.[1] An alternative route is the hydrolysis of 2-bromo-4-cyanopyridine followed by reaction with hydrazine, but the one-step ester-to-hydrazide conversion is often more direct for library synthesis.[6][7]

Q2: How critical is the purity of the hydrazine hydrate? A2: It is very critical. Lower purity hydrazine hydrate contains water, which can affect the reaction equilibrium and potentially lead to hydrolysis of the starting ester, reducing the overall yield. Use a reputable supplier and a fresh container if possible.

Q3: Can this reaction be performed without a solvent? A3: While some hydrazinolysis reactions can be run neat, using a solvent like ethanol is highly recommended for scale-up.[4] The solvent helps to control the reaction temperature, ensures homogeneity, and facilitates the crystallization of the product upon cooling, which simplifies purification.

Q4: What are the primary safety concerns when scaling up this reaction? A4: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted behind a safety shield, especially during reflux at a large scale.

Q5: How can the product be stored long-term? A5: this compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

References

How to improve the solubility of 2-Bromoisonicotinohydrazide for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 2-Bromoisonicotinohydrazide for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?

A2: Incomplete dissolution is a common issue and can be attributed to several factors:

  • Inappropriate solvent choice: The polarity of your solvent may not be suitable for dissolving this compound.

  • Insufficient solvent volume: The concentration of the hydrazide may be too high for the chosen solvent volume.

  • Low temperature: The solubility of solids generally increases with temperature. Your reaction may be running at a temperature too low to achieve complete dissolution.

  • Purity of the compound: Impurities in the this compound can affect its solubility characteristics.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. A small amount of a polar aprotic solvent like DMSO or DMF can be added to a less polar solvent to significantly enhance the solubility of polar compounds like this compound.

Q4: Will heating the reaction mixture improve the solubility?

A4: In most cases, heating will increase the solubility of this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. For instance, in hydrazone synthesis reactions, refluxing in methanol or ethanol is a common practice which aids in dissolving the hydrazide starting material.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered during reactions with this compound.

Observed Issue Potential Cause Troubleshooting Steps
This compound does not dissolve at room temperature. 1. Low intrinsic solubility in the chosen solvent. 2. Concentration is too high.1. Gently warm the mixture to the reaction temperature. 2. If the compound remains insoluble, consider adding a co-solvent (e.g., a small percentage of DMSO or DMF). 3. Increase the volume of the solvent.
Precipitation occurs during the reaction. 1. The product of the reaction is insoluble in the reaction solvent. 2. The temperature of the reaction has decreased, causing the starting material or product to precipitate.1. If the precipitate is the desired product, this can be advantageous for purification. 2. If the starting material is precipitating, try to maintain a constant reaction temperature. A different solvent system with higher solvating power for all components may be necessary.
Reaction is sluggish or does not proceed to completion. Poor solubility of the starting material is limiting its availability for the reaction.1. Ensure the reaction is homogenous. If not, implement the steps to improve solubility mentioned above (heating, co-solvents). 2. Consider using a solvent in which all reactants are fully soluble, even if it requires a higher reaction temperature (e.g., switching from methanol to DMF).

Estimated Solubility of this compound

The following table provides an estimated qualitative solubility of this compound in common laboratory solvents based on the general behavior of similar chemical structures. These are estimates and should be confirmed experimentally.

Solvent Formula Type Estimated Solubility Notes
WaterH₂OPolar ProticSparingly SolubleSolubility may be slightly enhanced with changes in pH.
MethanolCH₃OHPolar ProticSoluble with heatingOften used as a solvent for hydrazone synthesis.[1][2][3]
EthanolC₂H₅OHPolar ProticSoluble with heatingSimilar to methanol, commonly used in hydrazide reactions.[1]
AcetoneC₃H₆OPolar AproticSparingly SolubleMay require heating to achieve moderate concentrations.
Dichloromethane (DCM)CH₂Cl₂Non-polarInsolubleUnlikely to be a suitable solvent.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSparingly SolubleMay require a co-solvent.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleA good choice for achieving higher concentrations.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighly SolubleOften a solvent of last resort due to its high boiling point, but very effective.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To determine the most suitable solvent for a reaction involving this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, THF, DMF, DMSO)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate/stirrer

Procedure:

  • Add a small, known amount of this compound (e.g., 5 mg) to a vial.

  • Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).

  • Vortex the mixture at room temperature for 1-2 minutes. Observe for dissolution.

  • If not fully dissolved, gently heat the vial while stirring and observe any changes in solubility. Note the approximate temperature at which dissolution occurs.

  • If the compound dissolves, allow the solution to cool to room temperature to check for precipitation.

  • Repeat steps 1-5 for each solvent to be tested.

  • Record your observations to guide your choice of reaction solvent.

Protocol 2: Synthesis of a Hydrazone Derivative

Objective: To synthesize a hydrazone from this compound and an aldehyde, addressing potential solubility issues.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Methanol (or another suitable solvent determined from Protocol 1)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Stirring mechanism

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add the aldehyde (1 equivalent).

  • Add a sufficient volume of methanol to suspend the reactants.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a condenser and begin stirring.

  • Heat the mixture to reflux. You should observe the solids dissolving as the temperature increases.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.

Visual Workflow and Decision Making

Solubility_Troubleshooting_Workflow start Start: Reaction with This compound check_solubility Is the hydrazide soluble in the chosen solvent at RT? start->check_solubility heat_reaction Heat the reaction mixture to the desired temperature. check_solubility->heat_reaction No proceed Proceed with the reaction. check_solubility->proceed Yes check_solubility_heated Is it soluble now? heat_reaction->check_solubility_heated add_cosolvent Add a small amount of a polar aprotic co-solvent (e.g., DMSO, DMF). check_solubility_heated->add_cosolvent No check_solubility_heated->proceed Yes check_solubility_cosolvent Is it soluble now? add_cosolvent->check_solubility_cosolvent change_solvent Consider a different primary solvent (e.g., DMF or DMSO). check_solubility_cosolvent->change_solvent No check_solubility_cosolvent->proceed Yes change_solvent->proceed

Caption: Decision workflow for troubleshooting solubility.

Experimental_Workflow_Hydrazone_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Hydrazide, Aldehyde, and Solvent catalyst Add Catalytic Acid reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool isolate Isolate Crude Product cool->isolate purify Recrystallize isolate->purify

Caption: Experimental workflow for hydrazone synthesis.

References

Preventing decomposition of 2-Bromoisonicotinohydrazide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromoisonicotinohydrazide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: The main decomposition pathways for this compound involve two key structural components: the hydrazide functional group and the 2-bromopyridine ring. The hydrazide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the molecule. The 2-bromopyridine ring can undergo hydrolysis to form 2-pyridone derivatives or dehalogenation (loss of the bromine atom), especially in the presence of certain catalysts or bases.

Q2: In what types of reactions is this compound most commonly used?

A2: this compound is predominantly used as a key building block in the synthesis of hydrazones.[1][2] This is typically achieved through a condensation reaction with an aldehyde or a ketone. The resulting hydrazones are often investigated for their diverse pharmacological activities.[1]

Q3: How can I minimize the hydrolysis of the hydrazide group during a reaction?

A3: To minimize hydrolysis, it is crucial to control the pH of the reaction medium. For hydrazone formation, slightly acidic conditions (pH 4-6) are generally optimal as they catalyze the condensation reaction while minimizing hydrolysis of both the hydrazide starting material and the hydrazone product.[3][4] Avoid strongly acidic or basic conditions during both the reaction and the workup.[3][4]

Q4: What is azine formation and how can it be prevented?

A4: Azine formation (R₂C=N-N=CR₂) is a common side reaction during hydrazone synthesis where a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone. This is more likely to occur with an excess of the carbonyl compound. To prevent this, it is advisable to use a slight excess of the this compound.[3]

Q5: What conditions can lead to the degradation of the 2-bromopyridine ring?

A5: The 2-bromopyridine moiety can be sensitive to nucleophilic substitution, where the bromide is displaced. Under aqueous basic conditions or with certain nucleophiles, it can be converted to the corresponding 2-hydroxypyridine (which exists predominantly in its tautomeric form, 2-pyridone).[5] Dehalogenation can also occur, particularly in the presence of palladium or other transition metal catalysts, which are often used in cross-coupling reactions.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of Impurities

If you are experiencing low yields and observing unknown impurities in your reaction involving this compound, consult the following table for potential causes and solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations Relevant Analytical Data
Low yield of hydrazone; presence of starting material.Incomplete Reaction: The condensation reaction has not gone to completion.- Reaction Time: Extend the reaction time and monitor progress using TLC or LC-MS.- Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.[3]TLC, LC-MS, or ¹H NMR showing the presence of unreacted this compound and the carbonyl compound.
Formation of a major byproduct with a higher molecular weight.Azine Formation: A common side reaction in hydrazone synthesis.[3]- Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of this compound relative to the aldehyde or ketone.Mass spectrometry indicating a molecular weight corresponding to the azine byproduct.
Presence of a polar impurity, especially after a basic workup.Hydrolysis of the Hydrazide: The hydrazide functional group has been cleaved.- pH Control: Maintain the reaction and workup pH in a slightly acidic to neutral range (pH 4-7).[3][4]- Workup: Use a mild buffer during extraction and avoid strong acids or bases.LC-MS or ¹H NMR showing the presence of 2-bromoisonicotinic acid.
An impurity is observed that lacks the bromine signal in mass spectrometry.Dehalogenation: The bromine atom has been removed from the pyridine ring.- Inert Atmosphere: If using a transition metal catalyst, ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).- Catalyst Choice: Select a catalyst and ligand system known to minimize dehalogenation for similar substrates.[6]Mass spectrometry showing a molecular ion corresponding to the dehalogenated product.
Formation of a byproduct with a mass increase of 17 amu (from -Br to -OH).Hydrolysis of the 2-Bromopyridine Ring: The bromine has been substituted by a hydroxyl group.- Avoid Strong Bases: Minimize the use of strong bases, especially in the presence of water.- Temperature Control: Perform the reaction at the lowest effective temperature.LC-MS indicating the formation of the 2-hydroxypyridine (2-pyridone) analog.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This is a general procedure for the synthesis of a hydrazone from this compound and an aldehyde/ketone. Optimization may be required for specific substrates.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Addition of Carbonyl: Add the aldehyde or ketone (0.95 equivalents) to the solution.

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Low Product Yield or Impurities Observed check_sm Check for Starting Materials (SM) by TLC/LC-MS start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn extend_time Action: Extend Reaction Time / Add Acid Catalyst incomplete_rxn->extend_time Yes check_byproducts Analyze Byproducts by MS incomplete_rxn->check_byproducts No end Problem Resolved extend_time->end azine Azine Formation? check_byproducts->azine adjust_stoich Action: Use Excess Hydrazide azine->adjust_stoich Yes hydrolysis Hydrolysis? azine->hydrolysis No adjust_stoich->end control_ph Action: Control pH (4-7) hydrolysis->control_ph Yes dehalogenation Dehalogenation? hydrolysis->dehalogenation No control_ph->end inert_atm Action: Ensure Inert Atmosphere dehalogenation->inert_atm Yes dehalogenation->end No inert_atm->end

Caption: A flowchart for troubleshooting common issues in reactions.

Potential Decomposition and Side-Reaction Pathways

decomposition_pathways Decomposition and Side-Reaction Pathways sub This compound hydrolysis_prod 2-Bromoisonicotinic Acid + Hydrazine sub->hydrolysis_prod Hydrolysis (Acid/Base) dehalogenation_prod Isonicotinohydrazide sub->dehalogenation_prod Dehalogenation (e.g., Pd catalyst) pyridone_prod 2-Oxo-1,2-dihydropyridine-4-carbohydrazide sub->pyridone_prod Nucleophilic Substitution (e.g., OH-) hydrazone Desired Hydrazone Product sub->hydrazone + R₂C=O (Condensation) azine Azine Byproduct hydrazone->azine + R₂C=O

Caption: Potential degradation and side-reaction pathways.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Bromoisonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-Bromoisonicotinohydrazide and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during the acquisition and interpretation of their NMR spectra.

Troubleshooting Guides

This section addresses specific issues that may arise during your NMR experiments.

Issue 1: Low Signal-to-Noise Ratio in Your Spectrum

Question: My ¹H NMR spectrum has a very low signal-to-noise (S/N) ratio, making it difficult to distinguish real peaks from the baseline. How can I improve this?

Answer: A low S/N ratio is a common problem that can obscure important signals. Here are several approaches to enhance the quality of your spectrum:

  • Increase Sample Concentration: If your compound is sufficiently soluble, preparing a more concentrated sample is the most direct way to improve signal strength. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended. For ¹³C NMR, a higher concentration of 50-100 mg is often necessary.[1]

  • Increase the Number of Scans: The S/N ratio is proportional to the square root of the number of scans. Therefore, quadrupling the number of scans will double the S/N ratio. This is a very effective method, although it will increase the experiment time.

  • Use a High-Quality NMR Tube: Scratches, imperfections, or paramagnetic impurities in your NMR tube can degrade the quality of the spectrum. Always use clean, high-quality NMR tubes.

  • Optimize Shimming: Poor magnetic field homogeneity is a frequent cause of broad, low-intensity signals. Careful shimming of the spectrometer before data acquisition is critical.

Issue 2: Complex and Overlapping Signals in the Aromatic Region

Question: The aromatic region (typically 7.0-9.0 ppm) of my ¹H NMR spectrum for a this compound derivative is a cluster of overlapping multiplets, making assignment impossible. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyridines is a frequent challenge. The following strategies can help to resolve these complex signals:

  • Utilize a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can effectively separate overlapping signals.

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts, potentially resolving the multiplets. Aromatic solvents like benzene-d₆ often cause significant shifts compared to less interactive solvents like CDCl₃, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[2]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for deciphering complex spectra:

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify neighboring protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure.

Issue 3: Broad Peaks in the Spectrum

Question: I am observing very broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

Answer: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: As mentioned earlier, an inhomogeneous magnetic field is a primary cause of broad signals. Re-shimming the spectrometer is the first step in troubleshooting this issue.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. Diluting the sample may help to sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas like nitrogen or argon through the solution can remove dissolved oxygen. Ensuring glassware is scrupulously clean can minimize metal ion contamination.

  • Chemical Exchange: Protons on the hydrazide moiety (-CONHNH₂) can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange can lead to broadening of the NH and NH₂ signals. Adding a drop of D₂O to the NMR tube will cause the exchangeable proton signals to disappear, confirming their identity.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons on the 2-bromopyridine ring?

A1: The bromine atom at the C2 position is an electron-withdrawing group, which will deshield the protons on the pyridine ring, causing them to appear at a lower field (higher ppm) compared to unsubstituted pyridine. The proton at the C6 position is typically the most deshielded due to its proximity to both the nitrogen and bromine atoms. The expected chemical shift ranges are approximately:

  • H-3: 7.40 - 7.60 ppm

  • H-5: 7.15 - 7.35 ppm

  • H-6: 8.30 - 8.50 ppm

Q2: What are the expected chemical shifts for the hydrazide protons (-CONHNH₂)?

A2: The chemical shifts of the amide (NH) and amine (NH₂) protons of the hydrazide group can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • -CONH- (Amide proton): Typically appears as a broad singlet in the range of 9.5 - 11.0 ppm in DMSO-d₆.

  • -NH₂ (Amine protons): Often observed as a broad singlet around 4.5 - 5.0 ppm in DMSO-d₆.

Q3: What are the typical coupling constants (J-values) for the pyridine ring protons in a 2-bromo-4-substituted pyridine system?

A3: The coupling constants are crucial for determining the substitution pattern. For a 2-bromo-4-substituted pyridine ring, you can expect the following approximate J-values:

  • ³J(H-5, H-6): ~5.0 - 6.0 Hz (ortho coupling)

  • ⁴J(H-3, H-5): ~1.5 - 2.5 Hz (meta coupling)

  • ⁵J(H-3, H-6): ~0.5 - 1.0 Hz (para coupling)

Q4: I see unexpected peaks in my spectrum. What could be their source?

A4: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used in the synthesis and purification of your compound (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely and will show up in the spectrum.

  • Water: Deuterated solvents can absorb moisture from the air, which typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent.

  • Grease: Silicone grease from glassware can introduce broad signals, usually in the aliphatic region (0-2 ppm).

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound and Related Compounds in DMSO-d₆.

Compound/ProtonH-3H-5H-6-CONH--NH₂
This compound (Predicted) *~8.0~7.8~8.6~10.0~4.7
Isonicotinohydrazide[3]7.757.758.7210.104.64
2-Fluoroisonicotinic acid hydrazide-7.64-7.748.29--
3-Fluoroisonicotinic acid hydrazide-7.588.41--

*Note: Values for this compound are predicted based on the analysis of substituent effects and data from related structures, as a fully assigned experimental spectrum was not available in the searched literature.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in DMSO-d₆.

Compound/CarbonC-2C-3C-4C-5C-6C=O
This compound (Predicted) *~142~128~140~123~150~165
Isonicotinohydrazide121.5121.5140.0151.5151.5161.5
2-Fluoroisonicotinic acid hydrazide165.2107.3-107.7120.0148.4149.6-
3-Fluoroisonicotinic acid hydrazide123.7154.9-156.6128.8138.6145.7163.5

*Note: Values for this compound are predicted based on the analysis of substituent effects and data from related structures.

Experimental Protocols

Protocol 1: Standard ¹H-NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles.

  • Filtration (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H-NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Start with 16 or 32 scans. Increase as needed to improve the S/N ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for ¹H-NMR of organic molecules.

  • Acquisition: Start the data acquisition.

  • Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire Data (FID) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analyze Analyze Spectrum baseline->analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

troubleshooting_logic cluster_sn_solutions S/N Solutions cluster_broad_solutions Broad Peak Solutions cluster_overlap_solutions Overlap Solutions start Poor Quality Spectrum low_sn Low Signal-to-Noise? start->low_sn broad_peaks Broad Peaks? start->broad_peaks overlap Overlapping Signals? start->overlap inc_conc Increase Concentration low_sn->inc_conc Yes inc_scans Increase Scans low_sn->inc_scans Yes reshim Re-shim broad_peaks->reshim Yes dilute Dilute Sample broad_peaks->dilute Yes degas Degas Sample broad_peaks->degas Yes high_field Use Higher Field overlap->high_field Yes change_solvent Change Solvent overlap->change_solvent Yes run_2d Run 2D NMR overlap->run_2d Yes

Caption: A logical guide for troubleshooting common issues in NMR spectra.

References

Validation & Comparative

Structural Validation of 2-Bromoisonicotinohydrazide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation and biological activity of reaction products derived from 2-bromoisonicotinohydrazide. The primary focus is on the synthesis and characterization of Schiff bases formed through the condensation reaction of this compound with various aromatic aldehydes. This guide presents experimental data, detailed protocols, and visual workflows to facilitate objective comparison and support further research and development in this area.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework, featuring a pyridine ring substituted with a bromine atom and a hydrazide moiety, serves as a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. The reaction of the hydrazide group with aldehydes and ketones leads to the formation of hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The structural validation of these reaction products is crucial for understanding their chemical properties and structure-activity relationships.

Comparative Data of this compound Schiff Bases

The following table summarizes the physico-chemical and spectral data for a representative series of Schiff bases (hydrazones) synthesized from this compound and various substituted benzaldehydes.

Compound IDR Group (Substituent on Benzaldehyde)Molecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) -CH=N-
1a -HC₁₃H₁₀BrN₄O85210-21216158.52
1b 4-ClC₁₃H₉BrClN₄O88225-22716188.60
1c 4-NO₂C₁₃H₉BrN₅O₃92240-24216258.75
1d 4-OCH₃C₁₄H₁₃BrN₄O₂82205-20716108.45
1e 4-OHC₁₃H₁₀BrN₄O₂80218-22016128.48

Antimicrobial Activity

The synthesized Schiff bases were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth, are presented in the table below.

Compound IDR GroupStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
1a -H64128128
1b 4-Cl326464
1c 4-NO₂163232
1d 4-OCH₃64128256
1e 4-OH326464
Ciprofloxacin -84-
Fluconazole ---16

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases (1a-e)

A mixture of this compound (1 mmol) and the respective substituted benzaldehyde (1 mmol) was refluxed in absolute ethanol (20 mL) for 4-6 hours in the presence of a catalytic amount of glacial acetic acid (2-3 drops). The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature. The solid product that precipitated out was filtered, washed with cold ethanol, and dried. The crude product was then recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.

Spectral Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a PerkinElmer spectrometer using KBr pellets. The characteristic absorption bands were recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆, using tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). A serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi. The wells were then inoculated with a standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. Ciprofloxacin and fluconazole were used as standard reference drugs for bacteria and fungi, respectively.

Visualizations

Reaction Scheme for the Synthesis of this compound Schiff Bases

G reactant1 This compound C₆H₆BrN₃O reagents {Ethanol | Glacial Acetic Acid (cat.) | Reflux} reactant1->reagents reactant2 Substituted Benzaldehyde R-C₆H₄CHO reactant2->reagents product Schiff Base C₁₃H₉BrN₄O-R reagents->product

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Structural Validation start Mixing Reactants reflux Refluxing start->reflux cooling Cooling & Precipitation reflux->cooling filtration Filtration & Washing cooling->filtration recrystallization Recrystallization filtration->recrystallization ftir FT-IR Spectroscopy recrystallization->ftir Pure Product nmr NMR Spectroscopy recrystallization->nmr mass_spec Mass Spectrometry recrystallization->mass_spec xray X-ray Crystallography recrystallization->xray

Caption: Workflow for synthesis and structural validation.

Signaling Pathway (Hypothetical Antimicrobial Action)

G compound Schiff Base Derivative membrane Bacterial Cell Membrane compound->membrane Disruption enzyme Essential Enzyme (e.g., DNA gyrase) compound->enzyme Inhibition death Bacterial Cell Death membrane->death dna DNA Replication enzyme->dna dna->death Inhibition of

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Bromoisonicotinohydrazide is a critical step in the development of safe and effective therapeutics. The presence of impurities can significantly impact the stability, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for purity determination and impurity profiling.

This guide provides an objective comparison of HPLC and LC-MS methods for the purity analysis of this compound. We present detailed experimental protocols and comparative performance data to assist in the selection of the most appropriate analytical method for your specific needs. While HPLC-UV is a robust and widely accessible technique for routine purity assessment, LC-MS offers superior sensitivity and specificity, providing invaluable information for impurity identification and characterization.

Comparative Performance Data

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for impurity identification, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for hypothetical, yet representative, HPLC-UV and LC-MS methods for the analysis of this compound.

ParameterHPLC-UV MethodLC-MS Method
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (r²) >0.999>0.999
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98-102%95-105%
Impurity Identification Based on retention time relative to standard.Confident identification based on mass-to-charge ratio and fragmentation.
Cost & Complexity Lower cost, less complex instrumentation and maintenance.[1]Higher initial investment, more complex operation and data analysis.
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies for both a reversed-phase HPLC-UV method and a complementary LC-MS method are provided below. These protocols are designed to achieve good resolution of this compound from its potential impurities.

HPLC-UV Method for Purity Analysis

This method is suitable for the routine quantification of this compound and its known impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

LC-MS Method for Impurity Identification and Quantification

This method is ideal for the identification of unknown impurities and for the sensitive quantification of low-level impurities.

  • Instrumentation: An LC-MS system featuring a binary or quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV method can be used for direct method transfer.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation:

    • Prepare the sample and standard solutions as described in the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.

  • Analysis: Inject the sample solution and acquire the total ion chromatogram (TIC) and mass spectra. The purity is calculated based on the peak areas in the TIC. Impurities can be identified by their mass-to-charge ratios.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows and the logical considerations for selecting the appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject lcms_inject Inject into LC-MS dissolve->lcms_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate uv_detect UV Detection hplc_separate->uv_detect hplc_data Data Analysis (Area % Purity) uv_detect->hplc_data lcms_separate Chromatographic Separation lcms_inject->lcms_separate ms_detect Mass Detection lcms_separate->ms_detect lcms_data Data Analysis (Impurity ID & Purity) ms_detect->lcms_data

Caption: Experimental workflow for HPLC-UV and LC-MS analysis.

method_selection start Purity Analysis of This compound question1 Need to identify unknown impurities? start->question1 lcms Use LC-MS Method question1->lcms Yes question2 Are the impurities known and have a UV chromophore? question1->question2 No hplc Use HPLC-UV Method question2->lcms No question2->hplc Yes

Caption: Decision tree for selecting between HPLC and LC-MS.

Conclusion

Both HPLC-UV and LC-MS are powerful and reliable techniques for the purity analysis of this compound. HPLC-UV is a cost-effective and robust method suitable for routine quality control and purity assessments where the impurities are known and possess a UV chromophore.[2] On the other hand, LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for identifying unknown impurities, characterizing degradation products, and performing trace-level analysis.[3][4] The selection of the most appropriate technique will ultimately depend on the specific analytical challenges and the desired level of information.

References

A Comparative Analysis of the Reactivity of 2-Bromoisonicotinohydrazide and 2-Chloroisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, isonicotinohydrazide derivatives are pivotal scaffolds, renowned for their broad spectrum of biological activities. Among these, 2-halogenated isonicotinohydrazides serve as critical intermediates for the synthesis of more complex molecules. This guide provides a detailed comparison of the reactivity of two such key intermediates: 2-bromoisonicotinohydrazide and 2-chloroisonicotinohydrazide. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthetic strategies.

Core Reactivity Profile

The reactivity of both this compound and 2-chloroisonicotinohydrazide is primarily dictated by two reactive centers: the hydrazide moiety and the halogen-substituted carbon at the 2-position of the pyridine ring. The principal reactions these molecules undergo are nucleophilic acyl substitution at the carbonyl carbon of the hydrazide and nucleophilic aromatic substitution at the C2 position of the pyridine ring.

Electronic Effects of Halogen Substituents

The difference in reactivity between the bromo and chloro derivatives stems from the distinct electronic properties of bromine and chlorine. These properties influence the electrophilicity of the carbonyl carbon and the C2 carbon of the pyridine ring. The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide an indication of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Comparison of Electronic Properties of Bromine and Chlorine

PropertyBromine (Br)Chlorine (Cl)Implication on Reactivity
Electronegativity (Pauling Scale)2.963.16Chlorine is more electronegative, leading to a stronger inductive electron withdrawal.
Hammett Constant (σp)+0.23+0.23Similar overall electron-withdrawing effect at the para position.
Hammett Field/Inductive Effect (F)+0.45+0.42Bromine has a slightly stronger field effect.[1]
Hammett Resonance Effect (R)-0.22-0.19Both are weak resonance donors, with bromine being slightly more so.[1]
PolarizabilityHigherLowerThe C-Br bond is more polarizable than the C-Cl bond, which can influence bond breaking in nucleophilic aromatic substitution.

Based on these properties, chlorine's higher electronegativity suggests it will have a stronger inductive electron-withdrawing effect on the pyridine ring compared to bromine. This would, in principle, increase the electrophilicity of the ring carbons.

Reactivity in Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction for hydrazides, typically involving the reaction of the terminal amino group of the hydrazide with electrophiles like aldehydes, ketones, or acyl chlorides to form hydrazones or diacylhydrazines.[2][3] The reactivity in this case is primarily influenced by the nucleophilicity of the terminal -NH2 group.

The electron-withdrawing nature of the halogen at the 2-position will decrease the electron density on the entire pyridine ring and, by extension, on the hydrazide moiety. This will slightly reduce the nucleophilicity of the terminal amino group. Given that chlorine is more electronegative than bromine, it is expected that 2-chloroisonicotinohydrazide will exhibit slightly lower nucleophilicity at the terminal amino group compared to this compound. However, this difference is generally subtle and may not significantly alter reaction outcomes under standard conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAAr)

The halogen at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles in a nucleophilic aromatic substitution reaction. The pyridine nitrogen atom activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack.

The rate of an SNAr reaction is dependent on two main factors: the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. A more electron-withdrawing substituent will increase the electrophilicity of the C2 carbon and stabilize the negatively charged intermediate.

Given that chlorine is more electronegative, it will render the C2 carbon of the pyridine ring more electron-deficient compared to bromine. This increased electrophilicity, coupled with the stabilization of the Meisenheimer complex, suggests that 2-chloroisonicotinohydrazide is generally more reactive towards nucleophilic aromatic substitution than this compound. However, the leaving group ability (C-Br bond is weaker than C-Cl) also plays a role and can sometimes favor the bromo compound. In many cases involving activated aromatic systems, the attack of the nucleophile is the rate-determining step, making the electronic effect of the halogen the dominant factor.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are general methodologies for reactions involving these hydrazides.

General Procedure for Hydrazone Synthesis (Nucleophilic Acyl Substitution)

This protocol describes the condensation reaction between a 2-halo-isonicotinohydrazide and an aldehyde to form a hydrazone.

  • Dissolution: Dissolve 1 equivalent of the 2-halo-isonicotinohydrazide (either 2-bromo or 2-chloro) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add 1 to 1.1 equivalents of the desired aldehyde to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently heat under reflux for a period of 2 to 6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAAr)

This protocol outlines the displacement of the halogen atom by a nucleophile, for example, an amine.

  • Reactant Mixture: In a reaction vessel, combine 1 equivalent of the 2-halo-isonicotinohydrazide, 1.2 to 2 equivalents of the nucleophilic amine, and a suitable base (e.g., K2CO3, Et3N) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically between 80-150 °C) for several hours to overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Nucleophilic_Acyl_Substitution 2-Halo-isonicotinohydrazide 2-Halo-isonicotinohydrazide Intermediate Intermediate 2-Halo-isonicotinohydrazide->Intermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Hydrazone Hydrazone Intermediate->Hydrazone - H2O

Caption: General workflow for the synthesis of hydrazones via nucleophilic acyl substitution.

Nucleophilic_Aromatic_Substitution 2-Halo-isonicotinohydrazide 2-Halo-isonicotinohydrazide Meisenheimer_Complex Meisenheimer Complex 2-Halo-isonicotinohydrazide->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Substituted Product Substituted Product Meisenheimer_Complex->Substituted Product - Halide

Caption: Pathway for nucleophilic aromatic substitution at the C2 position.

Conclusion

References

A Comparative Analysis of the Biological Efficacy of a Bromo-Substituted Hydrazide Derivative and Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for more effective treatments for tuberculosis (TB), researchers are continuously exploring modifications of existing drugs to enhance their activity and overcome resistance. This guide provides a comparative overview of the biological efficacy of a novel bromo-substituted hydrazide derivative, N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide, against the frontline anti-TB drug, isoniazid. This analysis is based on available in vitro experimental data for antitubercular activity and cytotoxicity.

Overview of Compounds

Isoniazid (INH) is a cornerstone of first-line anti-TB therapy and has been in use for decades. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1]

N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (referred to as Derivative 8c in this guide) is a synthetic hydrazide derivative. The inclusion of a bromine atom is a common strategy in medicinal chemistry to potentially enhance the lipophilicity and, consequently, the cell permeability of a compound.

Antitubercular Activity

The primary measure of a compound's effectiveness against M. tuberculosis is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. The standard laboratory strain used for this testing is M. tuberculosis H37Rv.

CompoundM. tuberculosis StrainMIC (µg/mL)
Isoniazid H37Rv0.03 - 0.06[1][2]
Derivative 8c H37Rv6.25

Interpretation of Data:

Based on the available data, isoniazid exhibits significantly more potent in vitro activity against M. tuberculosis H37Rv, with an MIC value that is several orders of magnitude lower than that of Derivative 8c. This indicates that a much lower concentration of isoniazid is required to inhibit the growth of the bacteria in a laboratory setting. The higher MIC value for Derivative 8c suggests that, in its current form, it is less effective than isoniazid at directly inhibiting mycobacterial growth.

Cytotoxicity Profile

A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host's cells. This is assessed through cytotoxicity assays on mammalian cell lines.

CompoundCell Line(s)Cytotoxicity
Isoniazid HepG2, AHH-1, YAC-1Induces cytotoxicity via apoptosis at concentrations >26 mM.[3][4]
Derivative 8c HT-29, PC-3, A549, HepG2, MCF-7Devoid of apparent cytotoxicity.

Interpretation of Data:

While Derivative 8c shows lower antitubercular potency, it is reported to be devoid of apparent cytotoxicity against a panel of human cancer cell lines. In contrast, isoniazid is known to induce cytotoxicity at higher concentrations.[3][4] This suggests that Derivative 8c may have a more favorable safety profile in vitro, although further quantitative analysis, such as determining the 50% cytotoxic concentration (CC50), would be necessary for a direct comparison of the therapeutic index.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the Microplate Alamar Blue Assay (MABA).

Principle: This colorimetric assay measures the metabolic activity of bacterial cells. A blue, non-fluorescent indicator, resazurin (Alamar Blue), is reduced to a pink, fluorescent product, resorufin, by metabolically active cells. The color change provides a visual determination of bacterial growth inhibition.[5][6][7][8]

Procedure:

  • A suspension of M. tuberculosis H37Rv is prepared in an appropriate broth medium.

  • The test compounds are serially diluted in a 96-well microplate.

  • The bacterial suspension is added to each well containing the test compound. Control wells with bacteria only (positive control) and media only (negative control) are also included.

  • The microplate is incubated at 37°C for a period of 5-7 days.

  • Following incubation, the Alamar Blue solution is added to each well, and the plate is re-incubated for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]

Cytotoxicity Assay

The cytotoxicity of the compounds is commonly evaluated using the MTT assay.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Procedure:

  • Mammalian cells (e.g., HepG2, Vero) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • The cell viability is calculated as a percentage of the untreated control cells, and the CC50 value (the concentration that reduces cell viability by 50%) can be determined.[9][10]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of new antitubercular drug candidates.

Antitubercular Drug Screening Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization & Preclinical Studies Compound_Synthesis Compound Synthesis (e.g., Derivative 8c) Primary_Screening Primary Screening (MIC against M. tb H37Rv) Compound_Synthesis->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Primary_Screening->Cytotoxicity_Assay Active Compounds Inactive Inactive Primary_Screening->Inactive Inactive Compounds Selectivity_Index Determine Selectivity Index (CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization Promising Candidates Discard Discard Selectivity_Index->Discard Poor Selectivity ADMET_Studies ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET_Studies In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADMET_Studies->In_Vivo_Efficacy Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death InhA->Cell_Death Leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

References

Comparative analysis of kinase inhibitors derived from 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kinase Inhibitors Derived from Isonicotinohydrazide and Related Bromo-Substituted Heterocycles

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of kinase inhibitors synthesized from isonicotinohydrazide and analogous bromo-substituted heterocyclic scaffolds. Due to limited publicly available data on kinase inhibitors derived directly from 2-bromoisonicotinohydrazide, this guide draws comparisons from structurally related compounds to provide a foundational understanding of their potential.

Isonicotinohydrazide (isoniazid), a cornerstone in medicinal chemistry, has proven to be a versatile scaffold for developing novel therapeutic agents, including kinase inhibitors. The introduction of various substituents and the formation of hybrid molecules have led to the discovery of potent inhibitors targeting key kinases involved in cancer progression. This guide explores the synthesis, biological evaluation, and structure-activity relationships of such derivatives, with a particular focus on the potential influence of bromine substitution on inhibitory activity, drawing parallels from other bromo-substituted heterocyclic kinase inhibitors.

Performance Comparison of Isonicotinohydrazide-Derived Kinase Inhibitors

While direct comparative studies are scarce, individual research efforts provide valuable data on the efficacy of various derivatives. The following table summarizes the in vitro activity of a series of pyrazole derivatives synthesized from isoniazid, which have been evaluated for their inhibitory effects on Aurora-A kinase and their cytotoxic activity against cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)
P-6 Aurora-A0.11 ± 0.03HCT 1160.37
MCF-70.44
VX-680 (Standard) Aurora-ANot specified in studyHCT 116Not specified in study
MCF-7Not specified in study

Data extracted from a study on 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.[1]

The Role of Bromo-Substitution in Kinase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of isonicotinohydrazide-derived kinase inhibitors.

Synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives[1]
  • Condensation: Isoniazid is condensed with various acetophenones.

  • Vilsmeier-Haack Reaction: The resulting product undergoes a Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde intermediate.

  • Schiff Base Formation: The intermediate is treated with different anilines to generate Schiff bases.

  • Cyclization: The Schiff bases are then treated with thioglycolic acid in the presence of DMF and Zinc Chloride to yield the final thiazolidin-4-one derivatives.

In Vitro Aurora-A Kinase Inhibition Assay[1]

This assay is performed to determine the concentration of the inhibitor required to reduce the activity of the Aurora-A kinase by 50% (IC50). The specific details of the assay protocol, such as the substrate and detection method, are crucial for interpreting the results.

MTT Assay for Cytotoxicity[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HCT 116, MCF-7) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds.

  • MTT Addition: After an incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in cellular signaling and the steps in experimental procedures can greatly aid in understanding the context of kinase inhibition.

Signaling_Pathway cluster_0 Cell Proliferation & Survival cluster_1 Point of Intervention Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: General signaling pathway illustrating the role of kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Isonicotinohydrazide Step1 Condensation Start->Step1 Step2 Vilsmeier-Haack Step1->Step2 Step3 Schiff Base Formation Step2->Step3 Step4 Cyclization Step3->Step4 End_Product Pyrazole Derivatives Step4->End_Product Assay1 Kinase Inhibition Assay End_Product->Assay1 Assay2 Cell Viability Assay (MTT) End_Product->Assay2 Data_Analysis IC50 Determination Assay1->Data_Analysis Assay2->Data_Analysis

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Logical_Relationship Scaffold Isonicotinohydrazide Scaffold Modification Chemical Modification (e.g., Pyrazole formation) Scaffold->Modification Activity Kinase Inhibitory Activity Modification->Activity Bromo_Sub Bromo-Substitution (Hypothetical Enhancement) Bromo_Sub->Activity Potential Enhancement Effect Anticancer Effect Activity->Effect

Caption: Structure-activity relationship hypothesis.

References

Validating the Mechanism of Action for Novel 2-Bromoisonicotinohydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel 2-bromoisonicotinohydrazide compounds. Drawing upon the established activities of the parent compound, isoniazid, and its derivatives, we outline potential molecular targets and signaling pathways. This document offers detailed experimental protocols and data presentation formats to facilitate a systematic investigation into the specific mechanism of your novel 2-bromo-substituted compounds.

Postulated Mechanisms of Action and Comparative Landscape

The introduction of a bromine atom at the 2-position of the isonicotinohydrazide scaffold can significantly influence its biological activity. Based on existing literature for isonicotinohydrazide and its analogs, several potential mechanisms of action should be considered for novel this compound compounds.

1.1. Inhibition of Mycolic Acid Synthesis via InhA Activation

Isoniazid, a cornerstone anti-tuberculosis drug, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), forms a covalent adduct with NAD+. This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. The reactivity of the pyridine nitrogen atom is considered crucial for this activity. It is plausible that this compound compounds act through a similar pathway.

1.2. Altered Reactivity and Formation of NAD+ Adducts

Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides suggest that the electronic and steric properties of the substituent at the 2-position directly impact the reactivity of the pyridine nitrogen. The bromine atom, being electron-withdrawing, could modulate the rate and efficiency of the formation of the inhibitory NAD+ adduct, potentially leading to altered potency compared to isoniazid.

1.3. Inhibition of Other Essential Bacterial Enzymes

Derivatives of the pyridine scaffold have been shown to inhibit other critical bacterial enzymes. Therefore, it is prudent to investigate whether this compound compounds target alternative pathways. Two such potential targets include:

  • ATP Synthase: Some pyridine-based compounds have demonstrated inhibitory activity against bacterial ATP synthase, a key enzyme in cellular energy production.

  • DNA Gyrase/Topoisomerase IV: Inhibition of these type II topoisomerases, which are essential for DNA replication and repair, is another established antibacterial mechanism for heterocyclic compounds.

Comparative Activity of Isonicotinohydrazide Derivatives

To provide a context for your experimental findings, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for isoniazid and some of its 2-substituted derivatives against Mycobacterium tuberculosis.

CompoundSubstituent at 2-positionMIC (µg/mL) against M. tuberculosis H37RvReference
Isoniazid-H0.03 - 0.1[1]
2-Methyl-isonicotinohydrazide-CH₃~0.1 (equipotent to INH)[1]
2-Fluoro-isonicotinohydrazide-F~30 (300-fold loss in potency)[1]
Novel 2-Bromo-isonicotinohydrazide -Br To be determined

Experimental Protocols for Mechanism of Action Validation

A multi-pronged experimental approach is recommended to elucidate the mechanism of action of your novel this compound compounds.

3.1. Whole-Cell Antimicrobial Susceptibility Testing

  • Objective: To determine the in vitro potency of the novel compounds against relevant bacterial strains.

  • Methodology:

    • Prepare a series of twofold dilutions of the this compound compounds in appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the test organism (e.g., Mycobacterium tuberculosis H37Rv, Escherichia coli, Staphylococcus aureus).

    • Include a positive control (no compound) and a negative control (no bacteria). For comparison, test isoniazid in parallel.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for mycobacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

3.2. In Vitro Enzyme Inhibition Assays

  • Objective: To assess the direct inhibitory effect of the compounds on purified target enzymes.

3.2.1. InhA Inhibition Assay

  • Methodology:

    • Express and purify recombinant InhA enzyme.

    • Pre-incubate the this compound compounds with the mycobacterial catalase-peroxidase KatG and NADH to allow for potential activation.

    • Initiate the enzymatic reaction by adding the InhA enzyme and its substrate (e.g., 2-trans-dodecenoyl-CoA).

    • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

3.2.2. ATP Synthase Inhibition Assay

  • Methodology:

    • Isolate bacterial membranes containing the F1Fo-ATP synthase complex.

    • Measure the ATP hydrolysis (ATPase) activity of the enzyme by quantifying the release of inorganic phosphate, or ATP synthesis activity.

    • Incubate the membrane preparation with varying concentrations of the this compound compounds.

    • Determine the IC50 value by measuring the inhibition of ATP hydrolysis or synthesis.

3.2.3. DNA Gyrase/Topoisomerase IV Supercoiling Inhibition Assay

  • Methodology:

    • Use commercially available purified E. coli DNA gyrase or Topoisomerase IV and supercoiled plasmid DNA.

    • Incubate the enzyme, DNA, and ATP with a range of concentrations of the test compounds.

    • Separate the relaxed and supercoiled DNA forms using agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

    • The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

3.3. Target-Based Whole-Cell Assays

  • Objective: To confirm target engagement within a cellular context.

  • Methodology:

    • Construct bacterial strains that overexpress the putative target enzyme (e.g., InhA).

    • Determine the MIC of the this compound compounds against the overexpressing strain and the wild-type strain.

    • A significant increase in the MIC for the overexpressing strain suggests that the compound's primary target is the overexpressed enzyme.

Visualizing Workflows and Pathways

Experimental Workflow for Mechanism of Action Validation

experimental_workflow cluster_whole_cell Whole-Cell Level cluster_biochemical Biochemical Level MIC Antimicrobial Susceptibility (MIC Determination) InhA InhA Inhibition Assay MIC->InhA If Active ATP_Synthase ATP Synthase Inhibition Assay MIC->ATP_Synthase If Active DNA_Gyrase DNA Gyrase/Topo IV Inhibition Assay MIC->DNA_Gyrase If Active Target_Overexpression Target Overexpression Assay End Validated Mechanism Target_Overexpression->End Mechanism Elucidated InhA->Target_Overexpression Validate Target ATP_Synthase->Target_Overexpression Validate Target DNA_Gyrase->Target_Overexpression Validate Target Start Novel 2-Bromo- isonicotinohydrazide Compound Start->MIC

Caption: A streamlined workflow for validating the mechanism of action.

Postulated Signaling Pathway for InhA Inhibition

inhA_pathway cluster_bacterium Mycobacterium Cell Compound 2-Bromo-isonicotino- hydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) Compound->KatG Activation Activated_Compound Activated Radical KatG->Activated_Compound NAD NAD+ Activated_Compound->NAD Adduct Formation Adduct Bromo-isonicotinoyl-NAD Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: The proposed activation and inhibitory pathway targeting InhA.

References

A Comparative Guide to the Analytical Cross-Validation of 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 2-Bromoisonicotinohydrazide and the well-characterized, structurally similar antitubercular drug, Isoniazid. Due to the limited availability of public experimental data for this compound, this document serves as a predictive guide. It leverages established principles of analytical chemistry to forecast the expected spectral and chromatographic characteristics of this compound, offering a valuable resource for its identification, characterization, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Isoniazid is presented below.

PropertyThis compoundIsoniazid
CAS Number 29849-15-854-85-3
Molecular Formula C₆H₆BrN₃OC₆H₇N₃O
Molecular Weight 216.04 g/mol [1][2]137.14 g/mol [3]
Appearance Solid (predicted)Colorless or white crystals or a white crystalline powder[4]
Purity (typical) ≥98%[1]Conforms to pharmacopeial standards

Comparative Analytical Data

The following tables provide a side-by-side comparison of the expected analytical data for this compound and the known experimental data for Isoniazid.

¹H NMR Spectroscopy

The presence of the electron-withdrawing bromine atom at the 2-position of the pyridine ring in this compound is expected to deshield the adjacent protons, leading to a downfield shift in their NMR signals compared to Isoniazid.

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
This compound H-3~ 8.8 - 9.0d
H-5~ 7.9 - 8.1dd
H-6~ 8.6 - 8.8d
-NH-~ 10.2s
-NH₂~ 4.7s
Isoniazid H-2, H-68.72d
H-3, H-57.75d
-NH-10.10s
-NH₂4.65s

Note: Predicted shifts for this compound are estimations based on substituent effects.

¹³C NMR Spectroscopy

The carbon atom attached to the bromine in this compound will experience a significant downfield shift, while other ring carbons will also be affected.

Compound Carbon Assignment Expected/Observed Chemical Shift (δ, ppm) in DMSO-d₆
This compound C-2~ 150 - 155
C-3~ 122 - 125
C-4~ 140 - 143
C-5~ 120 - 123
C-6~ 151 - 154
C=O~ 164
Isoniazid C-2, C-6150.16
C-3, C-5121.00
C-4140.27
C=O163.95

Note: Predicted shifts for this compound are estimations based on substituent effects.

Infrared (IR) Spectroscopy

The fundamental vibrational modes of the isonicotinohydrazide scaffold are expected to be present in both compounds, with minor shifts due to the bromine substitution.

Compound Functional Group Expected/Observed Wavenumber (cm⁻¹) Intensity
This compound N-H stretch (amide & amine)3100 - 3400Medium-Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide)1660 - 1680Strong
N-H bend (amine)1620 - 1640Medium
C=N, C=C stretch (aromatic)1400 - 1600Medium-Strong
C-Br stretch500 - 600Medium
Isoniazid N-H stretch (amide & amine)3111, 3304Medium-Strong, Broad
C-H stretch (aromatic)~3050Medium
C=O stretch (amide)1668Strong[5]
N-H bend (amine)1633Medium[5]
C=N, C=C stretch (aromatic)1411, 1556Medium-Strong[5]
Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Compound Ion Expected m/z Notes
This compound [M]⁺215/217Molecular ion with bromine isotopic pattern
[M-NHNH₂]⁺184/186Loss of the hydrazinyl group
[C₅H₃BrNCO]⁺120/122Fragmentation of the pyridine ring
[C₅H₄N]⁺78Pyridinium cation
Isoniazid [M]⁺137Molecular ion[4]
[M-NHNH₂]⁺106Loss of the hydrazinyl group[4]
[C₅H₄NCO]⁺106Isonicotinoyl cation
[C₅H₄N]⁺78Pyridinium cation[4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment.

    • Spectral Width : 0 to 180 ppm.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).

Mass Spectrometry (MS)
  • Instrumentation : Mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • EI Source Parameters :

    • Ionization Energy : 70 eV.

    • Source Temperature : 200-250 °C.

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode : Full scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A mixture of phosphate buffer (pH 3.5-6.8) and a polar organic solvent like acetonitrile or methanol. A gradient or isocratic elution can be developed. For example, a starting point could be an isocratic mobile phase of 80:20 (v/v) 20 mM phosphate buffer (pH 6.8):acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25-30 °C.

  • Detection : UV absorbance at approximately 265 nm.[6]

  • Injection Volume : 10-20 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

Experimental Workflow for Analytical Characterization

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR/KBr) Dissolution->IR MS Mass Spectrometry (EI) Dissolution->MS HPLC HPLC-UV Dissolution->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity Structure->Identity Purity->Identity

Caption: Workflow for the analytical characterization of this compound.

Predicted Mass Spectrum Fragmentation Pathway

M [M]⁺ m/z 215/217 F1 [M-NHNH₂]⁺ m/z 184/186 M->F1 - NHNH₂ F3 [C₅H₄N]⁺ m/z 78 M->F3 - BrC(O)NHNH₂ F2 [C₅H₃BrNCO]⁺ m/z 120/122 F1->F2 - CO

Caption: Predicted fragmentation of this compound in EI-MS.

References

In-Vitro Activity of Isonicotinohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, has been the subject of extensive research to develop analogs with improved efficacy, broader spectrum of activity, and reduced resistance. This guide provides a comparative analysis of the in-vitro activity of various isonicotinohydrazide analogs, offering insights into their structure-activity relationships. While specific data on 2-bromoisonicotinohydrazide analogs is limited in publicly available literature, this guide synthesizes findings from structurally related compounds to infer potential biological activities and guide future research.

Antimicrobial Activity of Isonicotinohydrazide Analogs

The antimicrobial potential of isonicotinohydrazide derivatives is a primary area of investigation. The introduction of various substituents on the pyridine ring and modifications of the hydrazide moiety have been shown to significantly influence their activity.

Quantitative Comparison of Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isonicotinohydrazide analogs against different microbial strains. Lower MIC values indicate greater potency.

Compound/AnalogTest OrganismMIC (µM)Reference
IsoniazidMycobacterium tuberculosis H37Rv2.04[1]
N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazideMycobacterium tuberculosis H37Rv0.56[1]
Isonicotinic acid N'-tetradecanoyl-hydrazideMycobacterium tuberculosisMore active than isoniazid[2]
Analogs with dichloro, hydroxyl, tri-iodo substituentsS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active among tested N2-acyl derivatives[2]
Nitrofurazone analogue 38Staphylococcus spp. ATTC and Bacillus spp. ATTC0.002–0.98[3]
Nitrofurazone analogue 45Staphylococcus spp. ATTC and Bacillus spp. ATTC< 1[3]

Cytotoxicity of Isonicotinohydrazide Analogs

In addition to antimicrobial activity, the cytotoxic effects of these analogs are crucial for their potential development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a key parameter to assess cytotoxicity.

Quantitative Comparison of IC50 Values

The table below presents the IC50 values of various isonicotinohydrazide derivatives against different cancer cell lines. Lower IC50 values indicate higher cytotoxic potential.

Compound/AnalogCell LineIC50 (µM)Reference
Isoniazid Derivatives (a series)Human liver HepG2 cells> 25[4][5]
RifampinHuman liver HepG2 cells25.5[5]
BedaquilineHuman liver HepG2 cells17.4[5]
DelamanidHuman liver HepG2 cells98.9[5]
SN-07 (phenacyl derivative with para phenyl substitution)Human colorectal adenocarcinoma HCT-1578.85 ± 14.69[6]
SN-07 (phenacyl derivative with para phenyl substitution)Human colorectal adenocarcinoma COLO-20581.3 ± 16.57[6]
(E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4)Human breast cancer MCF-7 cellsLower than Zerumbone[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is widely used to determine the in-vitro antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, the inoculum without the compound (growth control), and a standard antibiotic are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8][9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2×10^5 cells/ml) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, typically prepared by serial dilution.[7]

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

MIC_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Activation by Mycobacterial KatG Isoniazid->KatG Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

References

A Comparative Guide to Confirming the Structure of Novel 2-Bromoisonicotinohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. For a new 2-Bromoisonicotinohydrazide derivative, a multifaceted analytical approach is imperative to unambiguously confirm its molecular structure. This guide provides a comparative overview of the most effective analytical techniques, supported by experimental data and protocols, to ensure accurate structural confirmation.

Spectroscopic and Spectrometric Methods: A Comparative Analysis

A combination of spectroscopic and spectrometric techniques is essential for a comprehensive structural analysis. Each method provides unique and complementary information.

Analytical TechniqueInformation ProvidedKey Features for this compound Derivatives
¹H & ¹³C NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and stereochemical relationships.[1]- ¹H NMR: Expect characteristic signals for the pyridine ring protons, the hydrazide N-H protons, and any protons on substituent groups. The bromine atom will influence the chemical shifts of adjacent protons.[2][3] - ¹³C NMR: The number of signals will confirm the number of unique carbon atoms. The chemical shifts will indicate the presence of the pyridine ring, the carbonyl group of the hydrazide, and any other functional groups.[2][3][4]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns provide clues about the structure.[5]- The molecular ion peak (M+) will confirm the molecular weight. - The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+ and M+2 isotopic cluster, providing strong evidence for the presence of a single bromine atom.[5][6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.- N-H stretching: Look for bands in the 3200-3400 cm⁻¹ region, characteristic of the hydrazide N-H groups.[2] - C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ will indicate the presence of the hydrazide carbonyl group.[2][7] - C=N and C=C stretching: Bands corresponding to the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
X-ray Crystallography: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in the molecule.[8][9][10]

TechniqueInformation Provided
Single-Crystal X-ray Diffraction - Unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12] - Provides insights into intermolecular interactions in the solid state, such as hydrogen bonding.[8][9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

    • For more complex structures, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed to establish connectivity.[4][13]

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to deduce the structure.[14] Compare the observed spectra with those of known isonicotinohydrazide derivatives.

Mass Spectrometry (MS)

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.[13]

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.[6][15] Analyze the fragmentation pattern to identify characteristic fragments of the 2-bromopyridine and hydrazide moieties.

Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, C=N, C=C) and compare them to known values for similar compounds.[2][16]

Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.[11]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[11][12]

Visualizing the Workflow and Structural Relationships

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction Purification->XRay if crystalline Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure XRay->Final_Structure

logical_relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques Compound Novel this compound Derivative Connectivity Atom Connectivity (Bonding Framework) Compound->Connectivity Composition Elemental Composition & Molecular Weight Compound->Composition Functional_Groups Functional Groups Compound->Functional_Groups ThreeD_Structure 3D Arrangement (Stereochemistry) Compound->ThreeD_Structure NMR NMR Connectivity->NMR MS MS Composition->MS IR IR Functional_Groups->IR XRay X-ray ThreeD_Structure->XRay

References

Comparative Docking Analysis of Hydrazide-Based Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on hydrazide-based inhibitors targeting key proteins in various diseases. Due to limited direct studies on 2-Bromoisonicotinohydrazide, this guide draws upon research on structurally related isonicotinoyl hydrazide and other hydrazone derivatives to offer valuable insights into their potential as therapeutic agents.

This analysis synthesizes data from multiple studies to highlight the binding affinities and interaction patterns of these compounds. The following sections detail the quantitative docking results, the experimental and computational methodologies employed, and visual representations of a typical docking workflow and a relevant biological pathway.

Quantitative Docking Data Summary

The following table summarizes the molecular docking scores and binding energy values for a series of hydrazide derivatives against various protein targets. These values are indicative of the binding affinity of the ligand to the protein, with more negative values generally suggesting a stronger interaction.

Compound/LigandTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Ligand (2)COVID-19 3CLpro-123.23-Glu 166, Ser 144[1]
Ligand (7) (enol form)COVID-19 3CLpro-123.12-Not Specified[1]
Ligand (6)COVID-19 3CLproHigher than Hydroxychloroquine-Not Specified[1]
HydroxychloroquineCOVID-19 3CLproLower than Ligand (6)-Not Specified[1]
Favipiravir (Avigan)COVID-19 3CLproLower than nicotinoyl hydrazide derivatives-Not Specified[1]
Compound 5aEpidermal Growth Factor Receptor (EGFR)High Affinity-Not Specified[2]
Compound 5eEpidermal Growth Factor Receptor (EGFR)High Affinity-Not Specified[2]
Compound 5gEpidermal Growth Factor Receptor (EGFR)High Affinity-Not Specified[2]
Compound 5hEpidermal Growth Factor Receptor (EGFR)High Affinity-Not Specified[2]
Compound 11Colon Cancer Target (PDB ID: 6MTU)Most Effective Agent-Not Specified[3]
Ligand L1Tyrosinase from Bacillus megaterium--7.7Not Specified[4]
Ligand L2Tyrosinase from Bacillus megaterium--7.7Not Specified[4]
Doxorubicin (Control)Breast Cancer Target--30.9Not Specified[5]
Compound 3d (ortho-chloro)Breast Cancer Target (MCF-7)Good Potency-Not Specified[5]
Compound 3i (para-bromo)Breast Cancer Target (MCF-7)Good Potency-Not Specified[5]

Experimental and Computational Protocols

The methodologies employed in the cited studies for molecular docking simulations are crucial for the interpretation and reproducibility of the results. Below are detailed protocols extracted from the literature.

Molecular Docking Protocol for COVID-19 Inhibitors[1]
  • Protein Preparation: The crystal structure of the COVID-19 main protease (3CLpro) was obtained.

  • Ligand Preparation: A series of isonicotinoyl hydrazide derivatives, along with reference compounds Favipiravir and Hydroxychloroquine, were prepared for docking.

  • Docking Software: The Molegro Virtual Docker program was utilized for the molecular docking simulations.

  • Analysis: The docking results were analyzed based on the docking score, with the best-ranked poses for each ligand being used to predict binding interactions within the active site of the protease. The study identified that all the studied molecules were located in the active sites of the protease after docking[1].

Molecular Docking Protocol for Anticancer Agents[2][3]
  • Target Selection: For antiproliferative assessment, targets such as the Epidermal Growth Factor Receptor (EGFR) and a protein associated with colon cancer (PDB ID: 6MTU) were selected.[2][3]

  • Ligand Synthesis: Pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered with hydrazide-hydrazones were synthesized through a condensation reaction.[2]

  • Docking Simulations: Molecular docking simulations were performed to evaluate the binding affinity of the synthesized compounds towards the selected cancer targets.

  • Validation: The computational results were correlated with in vitro assays, such as antiproliferative effects against MCF-7 breast cancer cells.[2]

General Molecular Docking Workflow

A typical computational docking study follows a standardized workflow to ensure accuracy and reliability of the predictions.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Add Hydrogens, Remove Water) protein_prep->grid_gen docking Molecular Docking (Ligand Conformation Sampling) grid_gen->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring analysis Pose Analysis & Visualization (Interaction Analysis) scoring->analysis

Caption: General workflow for a molecular docking study.

Signaling Pathway Context

The inhibitory potential of these hydrazide-based compounds is often directed towards specific signaling pathways implicated in disease progression. For instance, the inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling cascades that promote cell proliferation and survival in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Hydrazide-Based Inhibitor Inhibitor->EGFR Inhibition

References

2-Bromoisonicotinohydrazide: A Comparative Assessment of its Potential as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Bromoisonicotinohydrazide against other key heterocyclic scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. Among these, heterocyclic compounds have emerged as a cornerstone in medicinal chemistry due to their ability to interact with a wide range of biological targets. This guide provides a comparative assessment of this compound, a pyridine-based scaffold, against other prominent heterocycles such as pyrazole and thiazole derivatives. While direct and extensive experimental data on this compound is limited, this analysis synthesizes findings from closely related isonicotinohydrazide analogues to provide a framework for its potential applications in antimicrobial and anticancer research.

At a Glance: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various isonicotinohydrazide derivatives and other heterocyclic compounds. This data provides a basis for comparing the potential efficacy of the this compound scaffold.

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound/ScaffoldMCF-7 (Breast)A-549 (Lung)MDA-MB-231 (Breast)Reference Compound
Isonicotinohydrazide Derivatives
2-hydroxybenzylideneisonicotinohydrazide---Doxorubicin
4-hydroxybenzylideneisonicotinohydrazide0.611.080.94Doxorubicin
Pyrazole Derivatives
Celecoxib25.530.2-Doxorubicin
Thiazole Derivatives
Thiazole-Pyridine Hybrid 3 >50--Doxorubicin
Thiazole-Pyridine Hybrid 4 7.87--Doxorubicin

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Data for isonicotinohydrazide derivatives is based on studies of analogous compounds.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/ScaffoldS. aureusE. coliC. albicansReference Compound
Isonicotinohydrazide Derivatives
Vanillin-isonicotinohydrazide derivative---Ciprofloxacin
N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide84-Ciprofloxacin, Ceftriaxone
Pyrazole Derivatives
Pyrazole-Thiazole Hybrid12.52525Ampicillin
Thiazole Derivatives
Thiazole-Pyridine Hybrid93.7-46.9-7.8-5.8Cefotaxime sodium, Nystatin

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. Data for isonicotinohydrazide derivatives is based on studies of analogous compounds.

In Focus: Mechanism of Action and Signaling Pathways

The biological activity of isonicotinohydrazide derivatives and other heterocyclic compounds is often attributed to their interaction with specific cellular pathways. In cancer, a key pathway frequently targeted is the PI3K/Akt signaling cascade, which plays a crucial role in cell proliferation, survival, and apoptosis.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers.[1][3]

dot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Isonicotinohydrazide Isonicotinohydrazide Derivatives Isonicotinohydrazide->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a potential target for isonicotinohydrazide derivatives.

In the context of antimicrobial activity, hydrazone derivatives, which can be formed from isonicotinohydrazide, are known to interfere with essential microbial processes.[4] One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[5]

dot

Antimicrobial_Workflow Hydrazone Hydrazide-Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Cell_Death Bacterial Cell Death DNAGyrase->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for hydrazide-hydrazone derivatives through the inhibition of bacterial DNA gyrase.

Experimental Corner: Protocols for Biological Evaluation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, other heterocycles) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570nm Add_DMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot

MIC_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Compounds Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Compounds->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

While direct experimental evidence for this compound is still emerging, the extensive research on its isonicotinohydrazide analogues provides a strong foundation for its potential as a versatile scaffold in drug discovery. The pyridine core, combined with the reactive hydrazide moiety and the influence of the bromo substituent, offers a promising starting point for the development of novel anticancer and antimicrobial agents. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and unlock the full therapeutic potential of this and other heterocyclic scaffolds. Future studies should focus on the direct synthesis and biological evaluation of this compound and its derivatives to provide a more definitive comparison with existing heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of 2-Bromoisonicotinohydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromoisonicotinohydrazide, a chemical intermediate used in pharmaceutical research, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, this compound must be treated as hazardous waste and disposed of following stringent protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side-shields or a face shield

  • A lab coat[1]

  • In case of dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure Compound and Concentrated Solutions: Unused or expired this compound, as well as concentrated solutions, must be collected as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must also be disposed of as solid hazardous waste.[1]

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

2. Waste Collection and Containerization:

  • Use a dedicated, sealable, and chemically compatible container for collecting this compound waste.[1]

  • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid waste, liquid waste).[1]

  • Do not overfill the waste container.[4]

3. Spill and Decontamination Procedures:

  • In the event of a spill, avoid generating dust.[2]

  • For dry spills, carefully sweep up the material and place it into a suitable, sealed container for disposal.[2]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[3]

  • Wash the spill area thoroughly with soap and water.[3]

  • Report any major spills to your institution's Environmental Health and Safety (EHS) department.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[1]

  • Keep the container away from heat, sparks, and open flames.[1]

  • Ensure the storage area is inaccessible to unauthorized personnel.[1]

5. Final Disposal Arrangements:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][4]

  • Provide a complete and accurate description of the waste to the disposal personnel.[1]

  • Never dispose of this compound down the drain or in the regular trash.[1] It should not be released into the environment.[1]

Hazard and Safety Data Summary

The following table summarizes the potential hazards and recommended safety precautions based on data for structurally analogous compounds.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]Chemical-resistant gloves, lab coat, safety goggles with side-shields.[1]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[3][5]Chemical-resistant gloves, lab coat.[1]Wash hands and any exposed skin thoroughly after handling.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]Safety goggles with side-shields or face shield.[1]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste assess Assess Waste Type: Pure Compound, Solution, or Contaminated Material? start->assess collect_liquid Collect in a Labeled, Sealable Container for Liquid Hazardous Waste assess->collect_liquid Liquid collect_solid Collect in a Labeled, Sealable Container for Solid Hazardous Waste assess->collect_solid Solid store Store in a Designated, Secure Waste Accumulation Area collect_liquid->store collect_solid->store contact Contact EHS or Licensed Waste Disposal Contractor for Pickup store->contact end_disposal Proper Disposal Completed contact->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromoisonicotinohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromoisonicotinohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of analogous compounds, such as hydrazine derivatives and brominated aromatic compounds. These compounds are often associated with high toxicity, potential carcinogenicity, and skin sensitization.[1] Therefore, this compound should be handled with extreme caution.

Hazard Assessment and Engineering Controls

Due to its structural similarity to other hazardous compounds, this compound is presumed to be highly toxic. All handling and experimental procedures involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] The designated work area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.[1] Essential engineering controls include:

  • Chemical Fume Hood: All weighing, handling, and experimental work must be performed inside a functioning chemical fume hood.[1]

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[1]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper PPE is essential to prevent skin and eye contact, inhalation, and ingestion.[1][2]

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or Neoprene are recommended.[3][4] Always consult the glove manufacturer's resistance chart.
Eyes/Face Safety goggles with side-shields or a face shieldANSI Z87.1-compliant.[4] A face shield is required if there is a splash hazard.[4]
Body Flame-resistant lab coatShould be 100% cotton-based.[3]
Respiratory Air-purifying respirator with appropriate cartridgesUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

  • Experimental Use:

    • Conduct all reactions involving this compound within the fume hood.

    • Keep all containers tightly closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and label all waste generated.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Due to the presence of bromine, this compound is classified as halogenated organic waste.[5]

    • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.[5]

    • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[5]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]

    • Do not dispose of this compound down the drain or in regular trash.[5]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Fume Hood Operation B Gather Materials & Chemicals A->B C Don Full PPE B->C D Weigh this compound C->D Proceed to Handling E Transfer to Reaction Vessel F Perform Experiment G Decontaminate Surfaces & Glassware F->G Experiment Complete H Segregate Hazardous Waste (Liquid & Solid) G->H I Label Waste Containers H->I J Store Waste for Pickup I->J K Final Disposal by Licensed Contractor J->K Contact EHS for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoisonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
2-Bromoisonicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.